molecular formula C11H17NO2 B13523951 [(3,4-Dimethoxyphenyl)methyl](ethyl)amine

[(3,4-Dimethoxyphenyl)methyl](ethyl)amine

Cat. No.: B13523951
M. Wt: 195.26 g/mol
InChI Key: PIRSOWTWSUIYFA-UHFFFAOYSA-N
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Description

[(3,4-Dimethoxyphenyl)methyl](ethyl)amine is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C11H17NO2/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3/h5-7,12H,4,8H2,1-3H3

InChI Key

PIRSOWTWSUIYFA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility Profile of N-Ethyl-3,4-dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Solvent Systems: Water (Aqueous) vs. Ethanol (Organic) [1]

Executive Summary

The solubility of N-ethyl-3,4-dimethoxybenzylamine is strictly governed by its ionization state.[1] As a secondary amine, it exhibits a "solubility switch" behavior dependent on pH.[1]

  • Free Base Form: Highly lipophilic.[1] Soluble in ethanol; sparingly soluble to insoluble in neutral/alkaline water.[1]

  • Hydrochloride Salt (HCl): Hydrophilic.[1] Highly soluble in water; moderately soluble in ethanol (often used for recrystallization).[1]

This guide details the physicochemical mechanisms driving these behaviors, provides predictive data ranges, and outlines a validated protocol for experimental determination.[1]

Physicochemical Profile & Structural Analysis[2]

To understand the solubility, we must first analyze the competition between the lipophilic skeleton and the hydrophilic amine center.[1]

PropertyValue (Approx/Calc)Impact on Solubility
Molecular Weight 195.26 g/mol (Base)Moderate size; diffusion is not the limiting factor.[1]
LogP (Octanol/Water) ~2.4Indicates lipophilicity.[1] The free base prefers organic phases (Ethanol) over aqueous phases.[1]
pKa (Conjugate Acid) ~9.5 – 10.0The molecule is >99% protonated at physiological pH (7.[1]4) and acidic pH.[1]
H-Bond Donors 1 (Amine NH)Limited capacity to H-bond with water in free base form.[1]
H-Bond Acceptors 3 (2 Methoxy + 1 Amine)The methoxy groups provide some polarity but are sterically hindered by the aromatic ring.[1]
Structural Diagram (SMILES)

SMILES: CCNC1=CC(=C(C=C1)OC)OC

  • Lipophilic Domain: The 3,4-dimethoxybenzyl ring and the N-ethyl chain.[1][2] These drive ethanol solubility via Van der Waals forces.[1]

  • Hydrophilic Domain: The secondary nitrogen.[1] In the presence of acid (HCl), this becomes a quaternary ammonium cation (

    
    ), driving water solubility via ion-dipole interactions.[1]
    

Solubility Mechanisms: Water vs. Ethanol[1]

Aqueous Solubility (Water)[1]
  • Free Base: The hydrophobic effect dominates.[1] The water lattice must break to accommodate the non-polar aromatic ring and ethyl chain.[1] The energy cost (enthalpy) to break water-water H-bonds is not recovered by the weak interactions between the free base and water.[1]

    • Result:Insoluble / Sparingly Soluble (< 1 mg/mL) .[1]

  • Salt Form (HCl): Upon protonation, the nitrogen acquires a positive charge.[1] The high dielectric constant of water (

    
    ) stabilizes this charge through a hydration shell.[1]
    
    • Result:Highly Soluble (> 50 mg/mL) .[1]

Ethanolic Solubility (Ethanol)[1]
  • Free Base: Ethanol is amphiphilic (containing both a polar -OH and a non-polar ethyl group).[1] It interacts favorably with the aromatic ring of the solute (London dispersion forces) and the amine (hydrogen bonding).[1]

    • Result:Freely Soluble .

  • Salt Form (HCl): While ethanol is a protic solvent, its dielectric constant (

    
    ) is lower than water.[1] It can dissolve the salt, but often to a lesser extent than water.[1] This difference is frequently exploited in recrystallization , where hot ethanol dissolves the salt, and cooling precipitates it.[1]
    
Visualization of Solvation Mechanisms

SolubilityMechanism cluster_0 Water (pH 7) cluster_1 Ethanol (EtOH) cluster_2 Water + Acid (pH < 4) Node1 Free Base (Neutral) Node2 Hydrophobic Effect (Water repulsion) Node1->Node2 High Energy Cost Node3 Precipitation / Oiling Out Node2->Node3 Node4 Free Base (Neutral) Node5 Van der Waals + H-Bonding Node4->Node5 Favorable Interaction Node6 Stable Solution Node5->Node6 Node7 Salt Form (Cationic) Node8 Ion-Dipole Interaction Node7->Node8 Node9 High Solubility Node8->Node9

Caption: Comparative solvation thermodynamics. Red indicates insolubility/instability; Green/Blue indicates solubility.[1]

Experimental Protocol: Determination of Solubility

Do not rely solely on literature values for critical drug development steps. Use the Shake-Flask Method (Thermodynamic Solubility) for validation.

Materials
  • N-ethyl-3,4-dimethoxybenzylamine (Test Article).[1]

  • Solvents: HPLC-grade Water, Absolute Ethanol.[1]

  • 0.45 µm Syringe Filters (PTFE for Ethanol, Nylon/PES for Water).[1]

  • HPLC or UV-Vis Spectrophotometer.[1]

Step-by-Step Methodology
  • Saturation: Add excess solid/oil of the compound to 5 mL of solvent in a glass vial.

    • Visual Check: Ensure undissolved solid remains visible.[1] If it dissolves completely, add more.[1]

  • Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

  • Phase Separation:

    • Allow the solution to stand for 1 hour to let undissolved particles settle.

    • Alternatively, centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm filter.

    • Critical: Discard the first 0.5 mL of filtrate (saturation of the filter membrane).[1]

  • Quantification: Dilute the filtrate (if necessary) and analyze via HPLC-UV (typically 280 nm for the benzene ring).

  • Calculation:

    
    
    

Practical Application: Purification Strategy

The differential solubility between water and ethanol is most valuable during synthesis purification.[1]

The "Salting Out" / Recrystallization Workflow

Because the Free Base is soluble in Ethanol but the Salt is less soluble in cold Ethanol (compared to water), the following purification logic is standard:

  • Reaction: Synthesize the amine in Ethanol.

  • Salt Formation: Add concentrated HCl (aq) or HCl gas to the ethanolic solution.[1]

  • Precipitation: The Hydrochloride Salt will often precipitate out of the Ethanol (or Ethanol/Ether mix) because it is too polar for the organic solvent but the water content is too low to hold it.[1]

  • Recrystallization: If the salt is impure, dissolve it in a minimum amount of hot Ethanol (or Isopropanol) and add drops of water until clear.[1] Cool slowly to crystallize.

PurificationWorkflow Start Crude Reaction Mixture (Free Base in EtOH) Step1 Add HCl (gas or conc. aq) Start->Step1 Step2 Formation of HCl Salt Step1->Step2 Step3 Cool to 0-4°C Step2->Step3 Decision Precipitate Forms? Step3->Decision Yes Filter & Wash (Cold EtOH) Decision->Yes Yes No Add Anti-solvent (Diethyl Ether/Heptane) Decision->No No Final Pure Crystalline Salt Yes->Final No->Yes

Caption: Standard purification workflow exploiting the solubility shift from Free Base to Salt in Ethanol.

References

  • BenchChem. (2025).[1] N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride Physicochemical Properties. Retrieved from [1]

  • PubChem. (2025).[1][3] N-Ethyl-3,4-dimethoxyaniline Compound Summary (Structural Analog Data). National Library of Medicine.[1] Retrieved from [1]

  • Santa Cruz Biotechnology. (2025).[1] N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride Product Data. Retrieved from [1]

  • PrepChem. (2025).[1] Synthesis of 3,4-Dimethoxy-N-methylbenzeneethanamine (Analogous Synthesis/Solubility). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] N-Ethylbenzylamine Safety & Solubility Data. Retrieved from [1]

Sources

N-ethyl-3,4-dimethoxybenzylamine safety data sheet (SDS) hazards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Ethyl-3,4-dimethoxybenzylamine Safety Data Sheet (SDS) Hazards Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

N-Ethyl-3,4-dimethoxybenzylamine is a secondary benzylamine derivative frequently utilized as an intermediate in the synthesis of isoquinoline alkaloids, pharmaceuticals, and fine chemicals. Due to its specific structural features—a basic nitrogen center and an electron-rich aromatic ring—it presents distinct stability and reactivity profiles compared to primary amines.

Critical Safety Notice: Specific toxicological data for the free base of this compound is limited in public registries. As a Senior Application Scientist, the hazard classifications below are derived using Read-Across Toxicology Principles based on its parent compound (3,4-Dimethoxybenzylamine) and analogous secondary benzylamines. Treat this substance as a Corrosive (Category 1B) until empirically proven otherwise.

Chemical Identity[1]
ParameterDataNote
IUPAC Name N-Ethyl-1-(3,4-dimethoxyphenyl)methanamine
Common Name N-Ethylveratrylamine
CAS Number 40171-95-7 (HCl Salt)Free base CAS not widely listed; refer to salt CAS for regulatory tracking.
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Physical State Liquid (Predicted)Parent amine is a low-melting solid/liquid.
Solubility Organic solvents (DCM, MeOH), Acidic waterLow solubility in neutral water.

GHS Hazard Identification (Read-Across Analysis)

The following classifications are synthesized from the parent compound, 3,4-Dimethoxybenzylamine (CAS 5763-61-1) , which is a known skin corrosive (Category 1B). The N-ethyl substitution increases lipophilicity, potentially enhancing dermal absorption while maintaining high basicity (pKa ~9.5–10).

Hazard Classification
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Serious Eye Damage: Category 1 (Irreversible damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Label Elements[2][3][4][5]
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1]

    • H302: Harmful if swallowed.[1][2]

    • H335: May cause respiratory irritation.[2]

Visual Hazard Determination Logic

The following diagram illustrates the "Read-Across" decision logic used to assign these hazards in the absence of compound-specific LD50 data.

HazardLogic Start Unknown Hazard Profile: N-Ethyl-3,4-dimethoxybenzylamine CheckParent Analyze Parent Compound: 3,4-Dimethoxybenzylamine Start->CheckParent ParentData Parent Data: Skin Corr. 1B (H314) Acute Tox. 4 (H302) CheckParent->ParentData AnalyzeSub Analyze N-Ethyl Substitution ParentData->AnalyzeSub Effect Effect: Retains Basicity (pKa ~10) Increases Lipophilicity AnalyzeSub->Effect Conclusion Final Classification: PRESUMPTIVE CORROSIVE (Cat 1B) Effect->Conclusion Conservative Safety Principle

Figure 1: Decision logic for classifying N-ethyl-3,4-dimethoxybenzylamine as a presumptive corrosive agent based on structural activity relationships (SAR).

Risk Management & Engineering Controls

Handling Protocols
  • Atmosphere: Secondary amines react with atmospheric CO₂ to form carbamates/carbonates. Handle under Argon or Nitrogen to maintain purity and prevent crust formation on container necks.

  • Transfer: Avoid using needles for large volumes due to viscosity and corrosion risk. Use positive displacement pipettes or glass syringes with Luer-lock fittings.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves (Splash) Nitrile (min 0.11 mm)Good for incidental contact.
Gloves (Immersion) Laminate (PE/EVAL) or Butyl Rubber Amines can permeate nitrile over time.
Eye Protection Chemical Goggles + Face Shield Safety glasses are insufficient for corrosives (risk of splash).
Respiratory ABEK Type Filter (Ammonia/Amines)Required if handling outside a fume hood.

Emergency Response Scenarios

First Aid for Corrosive Amines
  • Skin Contact:

    • IMMEDIATE: Flush with water for 15+ minutes .

    • Do NOT use vinegar or acid to neutralize on skin (exothermic reaction may worsen burn).

    • Remove contaminated clothing under the shower.

  • Eye Contact:

    • Flush with lukewarm water for 30 minutes . Lift eyelids.[3][4]

    • Time is vision: Seconds count. Do not wait for medical personnel to start flushing.

  • Ingestion:

    • Do NOT induce vomiting. Risk of re-burning the esophagus.

    • Rinse mouth with water.[4]

Spill Response Workflow

Secondary amines are distinct from neutral solvents; they require specific neutralization protocols.

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate Spill->Evac PPE Don PPE: Resp (ABEK), Goggles, Butyl Gloves Evac->PPE Absorb Absorb: Vermiculite or Dry Sand PPE->Absorb Do NOT use water first Collect Collect into Waste Container Absorb->Collect Neutralize Wash Area: Dilute Acetic Acid or Citric Acid Collect->Neutralize Disposal Dispose as Hazardous Basic Waste Neutralize->Disposal

Figure 2: Step-by-step spill response for N-ethyl-3,4-dimethoxybenzylamine. Note the instruction to absorb before neutralizing to prevent exothermic splashing.

Storage & Stability

  • Temperature: Store at 2–8°C .

  • Incompatibility:

    • Strong Oxidizers: Risk of fire/explosion.[5]

    • Acids: Violent exothermic reaction.

    • Acid Chlorides/Anhydrides: Rapid acylation (useful for synthesis, dangerous in uncontrolled storage).

  • Shelf Life: 12–24 months if stored under inert gas. Yellowing indicates oxidation.

References

  • PubChem. (n.d.).[2] Compound Summary: 3,4-Dimethoxybenzylamine (CAS 5763-61-1).[6] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[2] C&L Inventory: Benzylamine derivatives hazard classification. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of N-Substituted Dimethoxybenzylamine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-substituted dimethoxybenzylamine derivatives represent a versatile and highly promising class of organic compounds that have garnered significant attention in the field of medicinal chemistry. Characterized by a central dimethoxybenzylamine scaffold with a wide array of possible substitutions on the nitrogen atom, these molecules exhibit a remarkable spectrum of biological activities. The inherent structural features of the dimethoxybenzyl moiety, including its electronic properties and conformational flexibility, coupled with the diverse functionalities that can be introduced via N-substitution, allow for the fine-tuning of their pharmacological profiles. This has led to the exploration of these derivatives as potential therapeutic agents in various domains, including the fight against infectious diseases, the development of novel anticancer therapies, and the quest for effective neuroprotective agents. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activities of N-substituted dimethoxybenzylamine derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective properties. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their evaluation, aiming to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the discovery and development of this promising class of compounds.

I. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and broad-spectrum activity. N-substituted dimethoxybenzylamine derivatives have emerged as a promising scaffold in this arena, demonstrating significant efficacy against a range of bacterial and fungal pathogens.

Mechanism of Action

The antimicrobial action of these derivatives is often multifaceted. One prominent mechanism involves the disruption of the bacterial cell wall, a structure essential for bacterial survival and integrity.[1][2] Certain N-substituted dimethoxybenzylamine analogues have been shown to inhibit key enzymes involved in peptidoglycan synthesis, leading to cell lysis and death.[2][3] Another critical target is the bacterial efflux pump system. These pumps are responsible for extruding antibiotics from the bacterial cell, contributing significantly to multidrug resistance.[4] N-substituted dimethoxybenzylamine derivatives have been designed to act as efflux pump inhibitors, thereby restoring the efficacy of existing antibiotics or exhibiting intrinsic antimicrobial activity.[4]

Structure-Activity Relationship (SAR)

The nature of the N-substituent plays a pivotal role in determining the antimicrobial potency and spectrum of these compounds.

  • N-Aryl and N-Heteroaryl Substitution: The introduction of aromatic or heteroaromatic rings on the nitrogen atom can significantly enhance antimicrobial activity. For instance, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which are structurally related, have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] The presence of specific substituents on these aromatic rings, such as amino or quinolinyl groups, can further modulate the activity spectrum.[4]

  • N-Alkyl Substitution: The length and branching of N-alkyl chains also influence antimicrobial efficacy. Studies on related N-alkyl-piperidinium chlorides have shown that specific chain lengths, such as a dodecyl group, can lead to enhanced antibacterial and antifungal effects.[5]

  • Flexibility of the Linker: The flexibility of the chain connecting the dimethoxybenzyl core and the N-substituent can be crucial. In some N-aryl-N-benzylamines, a more flexible alkyl chain between the aromatic groups has been correlated with increased antifungal activity.[6][7]

Quantitative Data: Antimicrobial Potency

The following table summarizes the minimum inhibitory concentrations (MICs) of representative N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives against various microbial strains.

Compound IDN-SubstituentS. aureus (µM)E. coli (µM)P. aeruginosa (µM)C. albicans (µM)Reference
4a p-Amino Phenyl26.11--26.11[4]
4b --23.2823.28-[4]
4c ---22.89-[4]
4d -47.8347.83--[4]
4i Quinolinyl----[4]

Note: Data for some entries are not available in the cited source.

Experimental Protocols

This method is a standard procedure for quantifying the in vitro antimicrobial activity of a compound.[8]

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum to the final required concentration (typically 5 x 10⁵ CFU/mL) in the test medium.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the N-substituted dimethoxybenzylamine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth medium without inoculum).

    • Incubate the plate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway Visualization

antimicrobial_mechanism cluster_bacterium Bacterial Cell CellWall Cell Wall Synthesis CellLysis Cell Lysis CellWall->CellLysis leads to EffluxPump Efflux Pump AntibioticResistance Antibiotic Resistance EffluxPump->AntibioticResistance contributes to Compound N-Substituted Dimethoxybenzylamine Derivative Compound->CellWall Inhibition Compound->EffluxPump Inhibition anticancer_pathway cluster_cell Cancer Cell Compound N-Substituted Dimethoxybenzylamine Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition NFkB NF-κB Pathway Compound->NFkB Inhibition Microtubules Microtubule Formation Tubulin->Microtubules disrupts CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle leads to Apoptosis Apoptosis CellCycle->Apoptosis induces NFkB->Apoptosis inhibits CellSurvival Cell Survival NFkB->CellSurvival promotes

Caption: Key anticancer mechanisms of N-substituted dimethoxybenzylamine derivatives.

III. Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. There is a growing interest in identifying compounds that can protect neurons from damage and degeneration. N-substituted dimethoxybenzylamine derivatives and related compounds have shown promise in this area.

Mechanism of Action

The neuroprotective effects of these compounds are often linked to their ability to combat oxidative stress and modulate key signaling pathways involved in neuronal survival.

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Dimethoxy-containing compounds can act as potent antioxidants, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage. [9]* Activation of Neuroprotective Signaling Pathways:

    • TrkB Signaling: The Brain-Derived Neurotrophic Factor (BDNF)/Tyrosine kinase receptor B (TrkB) signaling pathway is crucial for neuronal survival, growth, and synaptic plasticity. Some phytochemicals have been shown to activate this pathway, promoting neuroprotection. [10] * Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major cellular defense mechanism against oxidative stress. Activation of this pathway by certain compounds can upregulate the expression of antioxidant enzymes, thereby protecting neurons. [10] * ERK-CREB Pathway: The extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway is involved in neuronal survival and plasticity. Activation of this pathway has been linked to the neuroprotective effects of some compounds. [9][11]

Structure-Activity Relationship (SAR)

The specific structural features that govern the neuroprotective activity of N-substituted dimethoxybenzylamine derivatives are an active area of research. However, insights can be drawn from related compounds:

  • Phenolic Hydroxyl Groups: The presence of hydroxyl groups on the aromatic rings can contribute to antioxidant activity.

  • Methoxy Group Positioning: The arrangement of methoxy groups on the phenyl ring influences the compound's ability to interact with specific biological targets and modulate signaling pathways. [12]* Lipophilicity: The overall lipophilicity of the molecule, influenced by the N-substituent, affects its ability to cross the blood-brain barrier and reach its target in the central nervous system.

Quantitative Data: Neuroprotective Efficacy

While specific IC50 values for N-substituted dimethoxybenzylamine derivatives in neuroprotection assays are not extensively reported in the readily available literature, studies on related compounds provide valuable insights. For example, 5,7-dimethoxyflavone has been shown to upregulate the hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C, which are involved in neurotransmission. [13]

Experimental Protocols

This protocol is used to assess the ability of a compound to protect neuronal cells from a toxic insult. [14][15][16][17]

  • Neuronal Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons in the appropriate medium and conditions.

    • Seed the cells in a 96-well plate and allow them to differentiate or stabilize for a specific period.

  • Pre-treatment with Compound:

    • Treat the neuronal cells with various concentrations of the N-substituted dimethoxybenzylamine derivative for a defined pre-incubation period (e.g., 1-2 hours).

  • Induction of Neurotoxicity:

    • Induce neuronal cell death by adding a neurotoxic agent to the culture medium. Common neurotoxins include:

      • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to model oxidative stress.

      • Glutamate or N-methyl-D-aspartate (NMDA) to model excitotoxicity.

      • Amyloid-beta (Aβ) peptides to model Alzheimer's disease pathology.

    • Incubate the cells with the neurotoxin for a specified duration (e.g., 24 hours).

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using an appropriate method, such as the MTT assay (as described in Protocol 2) or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group (cells treated with the neurotoxin alone).

    • A significant increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Signaling Pathway Visualization

neuroprotection_pathway cluster_neuron Neuron Compound N-Substituted Dimethoxybenzylamine Derivative TrkB TrkB Signaling Compound->TrkB Activation Nrf2 Nrf2-ARE Pathway Compound->Nrf2 Activation OxidativeStress Oxidative Stress Compound->OxidativeStress Inhibition NeuronalSurvival Neuronal Survival TrkB->NeuronalSurvival promotes AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes upregulates OxidativeStress->NeuronalSurvival Inhibits AntioxidantEnzymes->OxidativeStress Inhibits Neurotoxin Neurotoxin (e.g., H₂O₂, Aβ) Neurotoxin->OxidativeStress Induces

Caption: Neuroprotective signaling pathways potentially modulated by N-substituted dimethoxybenzylamine derivatives.

Conclusion and Future Perspectives

N-substituted dimethoxybenzylamine derivatives have unequivocally demonstrated their potential as a versatile scaffold for the development of novel therapeutic agents. Their significant antimicrobial, anticancer, and emerging neuroprotective activities highlight the broad pharmacological landscape that can be explored through strategic chemical modifications. The structure-activity relationship studies, though still evolving, have provided valuable insights into the key structural determinants for each biological activity, paving the way for the rational design of more potent and selective compounds.

The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these derivatives, ensuring data integrity and reproducibility. The visualization of the underlying signaling pathways provides a conceptual basis for understanding their mechanisms of action and for identifying potential biomarkers of their efficacy.

Future research in this exciting field should focus on several key areas. A more comprehensive exploration of the N-substituent chemical space is warranted to further refine the structure-activity relationships for each biological target. Elucidating the precise molecular targets and downstream signaling cascades will be crucial for optimizing drug efficacy and minimizing off-target effects. For antimicrobial applications, investigating the potential for synergy with existing antibiotics and their efficacy against resistant strains is of paramount importance. In the context of cancer, in vivo studies are needed to validate the promising in vitro findings and to assess their pharmacokinetic and pharmacodynamic properties. For neuroprotection, a deeper understanding of their ability to cross the blood-brain barrier and their long-term effects on neuronal function is essential.

References

  • Al-Karmalawy, A. A., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. [Link to be provided]
  • Al-Ostoot, F. H., et al. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
  • Sortino, M., et al. (2011). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC, 2011(7), 149-161.
  • Wang, Y., et al. (2015). Dimethoxy Curcumin Induces Apoptosis by Suppressing Survivin and Inhibits Invasion by Enhancing E-Cadherin in Colon Cancer Cells. Medical Science Monitor, 21, 3836–3843.
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  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy.
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  • Wang, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 28(25), 1-15.
  • Li, M., et al. (2026). 3,4-Dihydroxybenzaldehyde Exerts Anti-Alzheimer's Effects by Inhibiting Aβ Protofibril Assembly and Activating Antioxidant Defense Mechanisms. International Journal of Molecular Sciences, 27(3), 1-20.
  • Fair, R. J., & Tor, Y. (2014).
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Methodological & Application

Application Notes and Protocols: N-Ethylveratrylamine as a Key Intermediate in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline motif is a privileged heterocyclic scaffold deeply embedded in the landscape of medicinal chemistry and natural products.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1] The strategic synthesis of these molecules is, therefore, a cornerstone of drug discovery and development. This guide provides an in-depth exploration of the use of N-ethylveratrylamine and its derivatives as pivotal intermediates in the construction of the isoquinoline core, focusing on two of the most powerful and time-honored methodologies: the Bischler-Napieralski and Pictet-Spengler reactions.[2][3]

These notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and rationale that govern these transformations.

Strategic Overview: Pathways to the Isoquinoline Core

The synthesis of isoquinolines from β-arylethylamine precursors like N-ethylveratrylamine primarily involves an intramolecular cyclization followed by an oxidation step. The two main routes differ in the nature of the immediate precursor and the initial product formed.

  • The Bischler-Napieralski Reaction: This reaction effects the cyclization of a β-arylethylamide using a strong dehydrating agent to form a 3,4-dihydroisoquinoline.[4][5] This intermediate is then dehydrogenated to the fully aromatic isoquinoline.

  • The Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a 1,2,3,4-tetrahydroisoquinoline.[3][6] Subsequent oxidation is required to achieve the isoquinoline.

The choice between these two powerful reactions often depends on the desired substitution pattern on the final isoquinoline product.

The Bischler-Napieralski Reaction: A Robust Path to Dihydroisoquinolines

The Bischler-Napieralski reaction is a highly effective method for constructing the 3,4-dihydroisoquinoline skeleton from β-ethylamides of electron-rich aromatic systems.[4] The presence of electron-donating groups, such as the methoxy groups in a veratryl-derived system, facilitates the crucial intramolecular electrophilic aromatic substitution step.

Mechanism and Rationale

The reaction proceeds through the formation of a key electrophilic intermediate. While two mechanisms have been proposed, the pathway involving a nitrilium ion intermediate is widely accepted to be prevalent under many conditions.[4][5]

  • Amide Activation: The carbonyl oxygen of the N-acyl-N-ethylveratrylamine is activated by a Lewis acid dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5]

  • Formation of the Nitrilium Ion: Elimination of the activated oxygen species generates a highly electrophilic nitrilium ion.

  • Intramolecular Cyclization: The electron-rich veratryl ring acts as a nucleophile, attacking the electrophilic nitrilium ion in an intramolecular electrophilic aromatic substitution to form the six-membered dihydroisoquinoline ring.

  • Rearomatization: A final deprotonation step restores aromaticity to the newly formed heterocyclic ring system.

Experimental Workflow: Bischler-Napieralski Reaction

Bischler-Napieralski Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydrogenation A N-Ethylveratrylamine B N-Acyl-N-ethylveratrylamine A->B Acylating Agent (e.g., Acetyl Chloride) C 3,4-Dihydroisoquinoline Derivative B->C Dehydrating Agent (e.g., POCl₃) D Isoquinoline Product C->D Oxidizing Agent (e.g., Pd/C)

Caption: Workflow for isoquinoline synthesis via the Bischler-Napieralski reaction.

Protocol 1: Synthesis of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

This protocol details the synthesis of a dihydroisoquinoline intermediate from N-acetyl-N-ethylveratrylamine.

Part A: Acylation of N-Ethylveratrylamine

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-ethylveratrylamine (1 equivalent) and an appropriate aprotic solvent such as dichloromethane or toluene.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-acetyl-N-ethylveratrylamine. Purification can be achieved by column chromatography or recrystallization.

Part B: Bischler-Napieralski Cyclization

  • Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve the N-acetyl-N-ethylveratrylamine (1 equivalent) in a high-boiling aprotic solvent such as toluene or xylene.[4]

  • Addition of Reagent: Carefully add phosphoryl chloride (POCl₃, 2-3 equivalents) to the solution. The reaction is often exothermic.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours.[7] The progress of the reaction should be monitored by TLC.

  • Workup and Purification: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice. Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 9-10. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline can be purified by vacuum distillation or column chromatography.

Reagent/ConditionRationale for ChoicePotential Issues
POCl₃ A widely used and effective dehydrating agent for this transformation.[5]Can be harsh; may not be suitable for sensitive substrates.
P₂O₅ in refluxing POCl₃ More potent dehydrating conditions, effective for less activated aromatic rings.[5]Can lead to charring and lower yields with highly activated systems.
Toluene/Xylene High boiling point allows for the necessary reaction temperatures for cyclization.[4]Requires careful temperature control to avoid side reactions.

The Pictet-Spengler Reaction: A Milder Alternative

First discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction is a cornerstone of alkaloid synthesis.[6] It involves the condensation of a β-arylethylamine with a carbonyl compound to form an imine (or iminium ion), which then undergoes an intramolecular electrophilic attack on the aromatic ring to form a tetrahydroisoquinoline.[6][8]

Mechanism and Rationale

The driving force for the Pictet-Spengler reaction is the formation of an electrophilic iminium ion.[6]

  • Imine/Iminium Ion Formation: The β-arylethylamine (N-ethylveratrylamine) condenses with an aldehyde (e.g., formaldehyde or acetaldehyde) to form a Schiff base (imine). Under acidic conditions, the imine is protonated to form a more electrophilic iminium ion.[9]

  • Intramolecular Cyclization (Mannich-type reaction): The electron-rich aromatic ring attacks the iminium ion in a 6-endo-trig cyclization, which is a special case of the Mannich reaction.[6][8] This step results in the formation of the tetrahydroisoquinoline ring system.

  • Deprotonation: A final deprotonation step restores aromaticity to the benzene ring.

The reaction conditions are generally milder than those required for the Bischler-Napieralski reaction, and for highly activated systems like those derived from veratrylamine, the reaction can sometimes proceed without strong acid catalysis.[6]

Reaction Mechanism: Pictet-Spengler Reaction

Pictet-Spengler Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyclization A N-Ethylveratrylamine + Aldehyde B Iminium Ion Intermediate A->B Acid Catalyst C Tetrahydroisoquinoline B->C Intramolecular Electrophilic Attack

Sources

Application Note: Facile N-Alkylation of 3,4-Dimethoxybenzylamine with Ethyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the N-alkylation of 3,4-dimethoxybenzylamine with ethyl bromide to synthesize N-ethyl-3,4-dimethoxybenzylamine. This transformation is a cornerstone reaction in organic synthesis, frequently employed in the development of pharmaceutical intermediates and other fine chemicals. The described method utilizes potassium carbonate as a mild and effective base in an acetonitrile solvent system, ensuring high yields and operational simplicity. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and purification techniques.

Introduction and Reaction Principle

N-alkylation of primary amines is a fundamental transformation for creating secondary amines, which are prevalent structural motifs in a vast array of biologically active molecules.[1] The most common method for achieving this is through the nucleophilic substitution reaction between an amine and an alkyl halide.[1][2] This protocol details the synthesis of N-ethyl-3,4-dimethoxybenzylamine, a valuable secondary amine intermediate.

The core of this procedure is the bimolecular nucleophilic substitution (SN2) reaction.[3][4] In this mechanism, the lone pair of electrons on the nitrogen atom of 3,4-dimethoxybenzylamine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromide. This attack occurs from the "backside" relative to the bromine atom, leading to a concerted process where the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks.[5][6][7]

To facilitate this reaction and prevent the formation of the amine hydrobromide salt (which would render the amine non-nucleophilic), a base is required. Anhydrous potassium carbonate (K₂CO₃) is an ideal choice for this application. It is a mild, inexpensive, and easily removable inorganic base that effectively scavenges the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.[8] Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively dissolves the reactants while not interfering with the SN2 mechanism.

A potential side reaction is over-alkylation, where the newly formed secondary amine reacts with another molecule of ethyl bromide to form a tertiary amine. This protocol mitigates this risk by carefully controlling the stoichiometry of the reactants.[9]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molarity/PuritySupplierNotes
3,4-DimethoxybenzylamineC₉H₁₃NO₂167.2198%Sigma-AldrichCorrosive liquid.[10]
Ethyl BromideC₂H₅Br108.9799%Sigma-AldrichFlammable, harmful if swallowed/inhaled, suspected carcinogen.
Potassium Carbonate (Anhydrous)K₂CO₃138.21≥99%Fisher ScientificHygroscopic. Ensure it is dry before use.
Acetonitrile (ACN)CH₃CN41.05Anhydrous, ≥99.8%VWRFlammable, irritant.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher ScientificFor extraction and chromatography.
HexanesC₆H₁₄86.18ACS GradeFisher ScientificFor chromatography.
Deionized WaterH₂O18.02N/AIn-houseFor work-up.
Brine (Saturated NaCl solution)NaCl(aq)N/ASaturatedIn-houseFor work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04GranularFisher ScientificFor drying organic layers.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Thermometer

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[10]

Experimental Protocol

Reaction Setup and Execution

The following procedure is for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzylamine (1.67 g, 10.0 mmol, 1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture until the amine is fully dissolved. To this solution, add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).

    • Scientist's Note: Using an excess of the base ensures that the HBr byproduct is neutralized efficiently, preventing the protonation of the starting amine and the product.[8] Anhydrous conditions are important to prevent unwanted side reactions.

  • Addition of Alkylating Agent: Slowly add ethyl bromide (0.82 mL, 1.20 g, 11.0 mmol, 1.1 eq.) to the stirring suspension dropwise at room temperature.

    • Scientist's Note: A slight excess of the alkylating agent helps to drive the reaction to completion. Adding it slowly helps to control any potential exotherm.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 82°C) using a heating mantle.

  • Monitoring the Reaction: Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).[11]

    • TLC System: Use a mobile phase of 7:3 Hexanes:Ethyl Acetate.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

    • Analysis: The starting amine will have a lower Rf value than the less polar N-alkylated product. The reaction is considered complete when the spot corresponding to the starting amine has disappeared.

Work-up and Isolation
  • Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of ethyl acetate.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (2 x 30 mL) to remove any remaining inorganic salts.

    • Brine (1 x 30 mL) to facilitate the separation of the aqueous and organic layers and remove bulk water.

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate on the rotary evaporator to yield the crude product as an oil.

Purification

The crude product can be purified by flash column chromatography on silica gel.[9][11]

  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). Collect fractions and monitor them by TLC.

  • Product Collection: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N-ethyl-3,4-dimethoxybenzylamine as a pure oil.

Visualizations

Caption: SN2 mechanism for the N-alkylation of 3,4-dimethoxybenzylamine.

Experimental Workflow reagents 1. Reagent Setup (Amine, K₂CO₃, ACN) addition 2. Add Ethyl Bromide (Dropwise, Room Temp) reagents->addition reflux 3. Heat to Reflux (4-6 hours) addition->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Work-up (Filter, Evaporate, Extract) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify product 7. Pure Product (N-ethyl-3,4-dimethoxybenzylamine) purify->product

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood.

  • 3,4-Dimethoxybenzylamine: Corrosive. Causes burns upon contact with skin and eyes. Wear appropriate protective gloves, clothing, and eye/face protection.[10]

  • Ethyl Bromide: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer. Keep away from heat, sparks, and open flames. Handle only in a closed system or with appropriate exhaust ventilation.

  • Acetonitrile: Flammable liquid and vapor. Harmful in contact with skin and if swallowed or inhaled. Causes serious eye irritation.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.[10][12][13]

Troubleshooting

ProblemPotential CauseRecommended Solution
Low or No Reaction Inactive base (K₂CO₃ absorbed moisture).Use freshly opened or properly dried anhydrous potassium carbonate.
Low reaction temperature.Ensure the reaction mixture is maintaining a steady reflux.
Formation of Byproducts (Over-alkylation) Excess ethyl bromide or prolonged reaction time.Use the recommended stoichiometry (1.1 eq. of ethyl bromide). Monitor the reaction closely by TLC and stop when the starting amine is consumed.[9]
Difficult Purification Incomplete removal of base during work-up.Ensure thorough washing of the organic layer with water during extraction.
Co-elution of product and starting material.Optimize the solvent system for column chromatography; a shallower gradient may be required.

References

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer . Organic Letters - ACS Publications. Available at: [Link]

  • Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. Google Patents (US4960939A).
  • Difficulties with N-Alkylations using alkyl bromides . Reddit r/Chempros. Available at: [Link]

  • The SN2 Reaction Mechanism . Master Organic Chemistry. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy . ResearchGate. Available at: [Link]

  • The SN2 Mechanism . Chemistry LibreTexts. Available at: [Link]

  • N-Dealkylation of Amines . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols . Wiley Online Library. Available at: [Link]

  • Safety Data Sheet: 3,4-Dimethoxybenzaldehyde . Carl ROTH. Available at: [Link]

  • Production technology of 3,4-dimethoxy phenethylamine. Google Patents (CN105384650A).
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles . National Center for Biotechnology Information (PMC). Available at: [Link]

  • N-Methylethylamine . Organic Syntheses Procedure. Available at: [Link]

  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine . PubChem. Available at: [Link]

  • SN2 Reaction Mechanism . Chemistry Steps. Available at: [Link]

  • Working safely with ethidium bromide (EtBr) . ETH Zürich. Available at: [Link]

  • N-alkylation of amines. Google Patents (US5917039A).
  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents . National Center for Biotechnology Information (PMC). Available at: [Link]

  • SN2 reaction . Wikipedia. Available at: [Link]

  • Viscosity of potassium carbonate solutions promoted by new amines . Journal of Engineering Sciences and Innovation. Available at: [Link]

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol . ResearchGate. Available at: [Link]

  • SN2 Mechanism Definition . Fiveable. Available at: [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid . Chinese Chemical Letters. Available at: [Link]

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Application Notes and Protocols for the Reductive Alkylation of 3,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination, also known as reductive alkylation, stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] This powerful one-pot reaction facilitates the construction of carbon-nitrogen bonds, converting aldehydes and ketones into primary, secondary, and tertiary amines.[1][3] The significance of this method is underscored by its prevalence in approximately 25% of C-N bond-forming reactions in the pharmaceutical sector.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reductive alkylation of 3,4-dimethoxybenzaldehyde, a common building block in the synthesis of various bioactive molecules. We will delve into the mechanistic underpinnings of this reaction and provide detailed, field-proven protocols using various reducing agents.

Mechanistic Overview: A Two-Step Symphony in a Single Pot

The elegance of reductive amination lies in its sequential, in-situ process. The reaction initiates with the condensation of the carbonyl group of 3,4-dimethoxybenzaldehyde with an amine to form a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine) or an enamine.[4] The subsequent and irreversible step is the reduction of this imine/enamine intermediate to the corresponding amine.[1][5]

The choice of reducing agent is critical and dictates the reaction's efficiency and selectivity. The ideal reducing agent should selectively reduce the imine in the presence of the starting aldehyde, a nuance that distinguishes various protocols.[2][5]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 3,4-Dimethoxy- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R-NH2 Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Final_Amine N-Alkyl-3,4-dimethoxy- benzylamine Imine->Final_Amine + Reducing Agent H2O H2O Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Figure 1: Generalized workflow for the reductive amination of 3,4-dimethoxybenzaldehyde.

Comparative Analysis of Reducing Agents

The selection of the reducing agent is paramount to the success of the reductive amination. Below is a comparative overview of commonly employed hydridic reducing agents.

Reducing AgentFormulaKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride NaBH(OAc)₃Mild and selective for imines over aldehydes, allowing for a one-pot direct reaction. Tolerates a wide range of functional groups.[2][6][7][8]Water-sensitive; typically used in aprotic solvents like DCE or THF.[2]
Sodium Borohydride NaBH₄Cost-effective and readily available. Effective reducing agent.[9]Less selective; can reduce the starting aldehyde. Often requires a two-step (indirect) procedure where the imine is pre-formed.[5][8]
Sodium Cyanoborohydride NaBH₃CNSelective for imines at neutral or slightly acidic pH.[5]Highly toxic due to the potential release of cyanide.[10] Reactions can be sluggish.
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C)Economical and scalable. Environmentally friendly ("green") method.Requires specialized hydrogenation equipment. May not be suitable for substrates with other reducible functional groups.

Experimental Protocols

The following protocols are designed to be robust and reproducible for the reductive amination of 3,4-dimethoxybenzaldehyde.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This method is often preferred due to its operational simplicity and high selectivity.[6][7][8]

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents)[8]

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[6][7]

  • Acetic acid (optional, can be used as a catalyst, particularly for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dimethoxybenzaldehyde (1.0 equivalent) and the chosen amine (1.0-1.2 equivalents).

  • Dissolve the starting materials in anhydrous DCE or THF.

  • (Optional) If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.0 equivalent) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[7]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

STAB_Protocol Start Combine Aldehyde and Amine in Anhydrous Solvent Stir_1 Stir at RT for 30 min (Imine Formation) Start->Stir_1 Add_STAB Add Sodium Triacetoxyborohydride (Portion-wise) Stir_1->Add_STAB Stir_2 Stir at RT (1-24h), Monitor by TLC/LC-MS Add_STAB->Stir_2 Quench Quench with sat. aq. NaHCO3 Stir_2->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Figure 2: Experimental workflow for direct reductive amination using STAB.

Protocol 2: Indirect Reductive Amination using Sodium Borohydride

This two-step, one-pot procedure is a viable alternative when STAB is not available or if dialkylation is a concern with primary amines.[6][7]

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄) (1.2-1.5 equivalents)

  • Standard laboratory glassware and magnetic stirrer

  • Dehydrating agent (e.g., anhydrous MgSO₄, optional)

  • Dilute aqueous acid (e.g., 1M HCl) for quenching

  • Ethyl acetate or DCM for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) and the amine (1.0-1.2 equivalents) in methanol or ethanol.

  • Stir the solution at room temperature to facilitate imine formation. This can take from 30 minutes to several hours. The formation of the imine can be driven to completion by adding a dehydrating agent or by azeotropic removal of water with a suitable solvent like toluene.

  • Once imine formation is complete (as monitored by TLC or NMR), cool the reaction mixture in an ice bath.

  • Slowly and carefully add sodium borohydride (1.2-1.5 equivalents) in small portions. Caution: Hydrogen gas will be evolved.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the reduction is complete (typically 30 minutes to a few hours).

  • Quench the reaction by the slow addition of water or dilute aqueous acid.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product for subsequent purification.

Protocol 3: Catalytic Hydrogenation

This method is particularly useful for large-scale synthesis.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • To a suitable hydrogenation vessel, add 3,4-dimethoxybenzaldehyde, the amine, and the solvent.

  • Carefully add the Pd/C catalyst.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-10 atm) and agitate the mixture at room temperature or with gentle heating.[4]

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Troubleshooting and Key Considerations

  • Over-alkylation: When using primary amines, the formation of a tertiary amine through a second alkylation can be a side reaction. This is more prevalent with more reactive reducing agents like NaBH₄. Using STAB or a stepwise procedure can mitigate this.[5][7]

  • Aldehyde Reduction: The primary competing reaction is the reduction of the starting aldehyde to 3,4-dimethoxybenzyl alcohol. This is minimized by using a selective reducing agent like STAB or by ensuring complete imine formation before adding a less selective reagent like NaBH₄.[8]

  • Reaction pH: The formation of the imine is typically favored under mildly acidic conditions (pH 4-5), which catalyze the dehydration step.[5] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

Conclusion

The reductive amination of 3,4-dimethoxybenzaldehyde is a versatile and efficient method for the synthesis of a wide array of substituted benzylamines. The choice of the reducing agent and reaction conditions can be tailored to the specific amine substrate and the desired scale of the reaction. For general laboratory-scale synthesis, the use of sodium triacetoxyborohydride offers a reliable and high-yielding one-pot procedure. For larger-scale applications, catalytic hydrogenation presents an economical and environmentally benign alternative. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently and successfully employ this important transformation in their synthetic endeavors.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Redalyc.org. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]

  • RSC Publishing. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. [Link]

  • RSC Publishing. (2020, July 30). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. [Link]

  • PMC. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • Google Patents. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
  • Wikipedia. Reductive amination. [Link]

  • SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System †. [Link]

  • PMC. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • IJCEA. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

  • MilliporeSigma. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

Sources

Reagents for converting veratraldehyde to secondary benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Secondary Benzylamines from Veratraldehyde

Abstract & Strategic Overview

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a critical pharmacophore precursor, serving as the scaffold for numerous alkaloids and pharmaceuticals, including verapamil and donepezil. Converting veratraldehyde to secondary benzylamines via reductive amination presents a specific electronic challenge: the strong electron-donating effect of the 3,4-dimethoxy motif reduces the electrophilicity of the carbonyl carbon.

This application note details the selection of reducing agents to overcome this electronic deactivation. We compare the "Gold Standard" Sodium Triacetoxyborohydride (STAB) , the "Cost-Effective" Sodium Borohydride (


) , and "Industrial" Catalytic Hydrogenation , providing optimized protocols that minimize the formation of the primary side-product, veratryl alcohol.

Mechanistic Insight: The "Veratraldehyde Challenge"

In reductive amination, the amine attacks the aldehyde to form a hemiaminal, which dehydrates to an imine (Schiff base). This imine is then reduced to the amine.[1][2][3][4]

The Electronic Effect: The methoxy groups on veratraldehyde donate electron density into the benzene ring (Resonance Effect


), which is conjugated with the carbonyl group.
  • Consequence 1: The carbonyl carbon is less electrophilic than in unsubstituted benzaldehyde.[5] Nucleophilic attack by the amine is slower.

  • Consequence 2: If the reducing agent is too aggressive (e.g., direct addition of

    
    ), it will reduce the unreacted aldehyde to veratryl alcohol before the imine forms.
    

Solution: Use a selective reductant (STAB) that reacts faster with imines than aldehydes, or use a stepwise protocol where imine formation is driven to completion prior to reduction.

Visualizing the Pathway

G Verat Veratraldehyde (Less Electrophilic) Hemiaminal Hemiaminal Intermediate Verat->Hemiaminal Slow Attack Alcohol Veratryl Alcohol (Side Product) Verat->Alcohol Direct Reduction (Avoid!) Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium Ion (Activated Target) Hemiaminal->Imine -H2O SecAmine Secondary Benzylamine (Product) Imine->SecAmine Reduction (Fast)

Caption: Reaction pathway highlighting the competition between imine formation and direct aldehyde reduction.

Reagent Selection Matrix

FeatureSodium Triacetoxyborohydride (STAB) Sodium Borohydride (

)
Catalytic Hydrogenation (

)
Selectivity Excellent. Reduces imines > aldehydes.Poor. Reduces aldehydes

imines.
Good. Requires careful catalyst choice.
Protocol Type One-Pot (Direct)Two-Step (Indirect)Heterogeneous / Flow
Side Products Minimal (Acetic acid byproduct).Veratryl alcohol (if not stepwise).Over-reduction (debenzylation).
Cost HighLowModerate (Catalyst recovery).
Best For High-value intermediates; complex amines.[6]Large scale; simple amines; cost-sensitive.Industrial scale; Green chemistry.

Detailed Protocols

Protocol A: The Gold Standard (STAB)

Recommended for research scale (mg to 100g) and complex amines.

Why this works: STAB is sterically crowded and electron-deficient (due to acetoxy groups). It coordinates well with the nitrogen of the imine, facilitating hydride transfer, but reacts very sluggishly with the veratraldehyde carbonyl [1].

Materials:

  • Veratraldehyde (1.0 equiv)[7]

  • Primary Amine (1.0–1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[8]

  • Optional: Acetic Acid (1.0 equiv) – Use if reaction is sluggish.

Procedure:

  • Dissolution: In a dry flask under nitrogen, dissolve veratraldehyde (10 mmol) in DCE (30 mL).

  • Amine Addition: Add the primary amine (10.5 mmol).

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of TEA to free the base.

  • Reductant Addition: Add STAB (14 mmol) in one portion.

    • Observation: The reaction is slightly exothermic. No cooling is usually required unless scaling >50g.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitor: TLC or LCMS. Look for disappearance of veratraldehyde (

      
       in 30% EtOAc/Hex).
      
  • Quench: Add saturated aqueous

    
     (30 mL) and stir for 15 mins.
    
  • Workup: Extract with DCM (

    
     mL). Dry organics over 
    
    
    
    and concentrate.

Yield Expectation: 85–95%

Protocol B: The Stepwise "One-Pot" ( )

Recommended for cost-sensitive projects where STAB is too expensive.

Why this works:


 is too strong to coexist with the aldehyde. We must force the equilibrium to the imine before adding the hydride. Because veratraldehyde is electron-rich, we use a dehydrating solvent (MeOH) and time to drive the equilibrium [2].

Materials:

  • Veratraldehyde (1.0 equiv)[7]

  • Primary Amine (1.0 equiv)

  • Sodium Borohydride (

    
    ) (1.0 equiv)
    
  • Solvent: Methanol (Anhydrous)

Procedure:

  • Imine Formation: Dissolve veratraldehyde (10 mmol) and amine (10 mmol) in Methanol (30 mL).

  • Equilibration (Critical): Stir at Reflux for 1–2 hours or at RT for 12 hours.

    • Why: The 3,4-dimethoxy groups slow down the attack. Reflux ensures complete conversion to the imine.

  • Cooling: Cool the mixture to

    
     (ice bath).
    
  • Reduction: Add

    
     (10 mmol) portion-wise over 10 minutes.
    
    • Safety: Hydrogen gas evolution. Ensure venting.

  • Workup: Stir for 30 mins, then quench with water. Evaporate MeOH, extract aqueous residue with EtOAc.

Yield Expectation: 70–85% (Main impurity: Veratryl alcohol).

Protocol C: Catalytic Hydrogenation

Recommended for industrial scale-up.

Materials:

  • Veratraldehyde (1.0 equiv)[7]

  • Primary Amine (1.0 equiv)

  • Catalyst: 5% Pd/C (5 wt% loading) or Pt/C (for minimizing debenzylation)

  • Solvent: Ethanol or Methanol

  • Hydrogen source:

    
     balloon (1 atm) or Parr shaker (30-50 psi).
    

Procedure:

  • Mix aldehyde and amine in ethanol. Stir for 1 hour to allow pre-equilibrium.

  • Add the catalyst (carefully, under Argon flow to prevent ignition).

  • Purge vessel with

    
    .
    
  • Stir under

    
     atmosphere.
    
    • Warning: Benzylamines are susceptible to hydrogenolysis (cleavage of the C-N bond) if the reaction runs too long or pressure is too high. Pt/C is often preferred over Pd/C to prevent this over-reduction [3].

Troubleshooting & Optimization

Decision Workflow for Process Optimization

DecisionTree Start Start: Veratraldehyde + Amine CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Hindered Yes (e.g., t-Butyl, Isopropyl) CheckAmine->Hindered Yes Unhindered No (e.g., Methyl, Benzyl) CheckAmine->Unhindered No AddAcid Add Ti(OiPr)4 or Molecular Sieves to force Imine formation Hindered->AddAcid UseSTAB Reduce with STAB (Protocol A) AddAcid->UseSTAB CheckScale Scale > 100g? Unhindered->CheckScale LargeScale Yes CheckScale->LargeScale Yes SmallScale No CheckScale->SmallScale No Stepwise Use Stepwise NaBH4 (Protocol B) or Hydrogenation (Protocol C) LargeScale->Stepwise DirectSTAB Use Direct STAB (Protocol A) SmallScale->DirectSTAB

Caption: Decision matrix for selecting the optimal reductive amination protocol.

Common Issues:

  • Low Yield / Alcohol Formation:

    • Cause: Reducing agent added before imine formed.[9]

    • Fix: Switch to Protocol B (Stepwise) and verify imine formation by NMR/TLC before adding hydride.

  • No Reaction (Steric Hindrance):

    • Cause: Amine is bulky.

    • Fix: Add Titanium(IV) Isopropoxide (

      
      ) (1.5 equiv) to the neat mixture of aldehyde and amine. Stir 1h, then dilute with THF and add 
      
      
      
      .
  • Dialkylation (Tertiary Amine Formation):

    • Cause: The secondary amine product reacts with another equivalent of aldehyde.

    • Fix: This is rare with STAB due to steric bulk, but if observed, increase the amine:aldehyde ratio to 1.5:1.

References

  • Abdel-Magid, A. F., et al. (1996).[1][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.

  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press.

Sources

Application Note: A Scalable and Robust Synthesis of N-Ethylveratrylamine for Pharmaceutical Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-ethylveratrylamine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in several cardiovascular and neurological drug candidates. This application note provides a detailed, scalable, and reliable protocol for the synthesis of N-ethylveratrylamine via a one-pot reductive amination of veratraldehyde with ethylamine. The methodology emphasizes process safety, high yield, and purity, making it suitable for researchers in medicinal chemistry and drug development. We offer insights into the rationale behind procedural steps, robust characterization methods, and a comprehensive troubleshooting guide to ensure reproducible outcomes.

Synthetic Strategy: Reductive Amination

The chosen synthetic route is a direct reductive amination, a cornerstone of modern organic synthesis for its efficiency and atom economy. This method combines the formation of an imine from veratraldehyde and ethylamine, followed by its in-situ reduction to the target secondary amine, N-ethylveratrylamine.

Rationale for Route Selection:

  • Scalability: This one-pot procedure minimizes intermediate isolation steps, reducing material loss and processing time, which is critical for scaling up production.

  • High Yield & Purity: The reaction is generally high-yielding and clean, with byproducts that are easily removed during aqueous work-up.

  • Reagent Availability: The starting materials—veratraldehyde, ethylamine, and the reducing agent (sodium borohydride)—are commercially available, cost-effective, and well-characterized.

  • Mild Conditions: The reaction proceeds under mild conditions (ambient temperature, atmospheric pressure), obviating the need for specialized high-pressure or high-temperature equipment.

G cluster_reactants Starting Materials cluster_process Synthetic Process cluster_product Final Product A Veratraldehyde C Step 1: Imine Formation (Methanol, RT) A->C B Ethylamine Solution B->C D Step 2: In-situ Reduction (Sodium Borohydride, 0°C to RT) C->D Intermediate Imine E Step 3: Aqueous Work-up (Quenching & Extraction) D->E Crude Product in Organic Phase F Step 4: Purification (Vacuum Distillation) E->F G N-ethylveratrylamine (>98% Purity) F->G Purified Product

Figure 1. Overall workflow for the scalable synthesis of N-ethylveratrylamine.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W.PuritySupplier
VeratraldehydeC₉H₁₀O₃166.17≥99%Sigma-Aldrich
Ethylamine solutionC₂H₅NH₂45.0870% in H₂OSigma-Aldrich
Sodium BorohydrideNaBH₄37.83≥98%Sigma-Aldrich
Methanol (MeOH)CH₃OH32.04AnhydrousFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousVWR
Hydrochloric Acid (HCl)HCl36.461 M aq. soln.VWR
Sodium Hydroxide (NaOH)NaOH40.002 M aq. soln.VWR
Equipment
  • Three-neck round-bottom flask (1 L) equipped with a magnetic stirrer

  • Dropping funnel (250 mL)

  • Reflux condenser

  • Thermometer

  • Ice-water bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Step-by-Step Protocol

This protocol is optimized for a ~0.3 mole scale synthesis, yielding approximately 50-55 g of the final product.

Figure 2. Reaction scheme for the synthesis of N-ethylveratrylamine.

Part A: Imine Formation
  • Set up a 1 L three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a 250 mL dropping funnel.

  • To the flask, add veratraldehyde (50.0 g, 0.301 mol) and methanol (250 mL). Stir the mixture until the aldehyde is fully dissolved.

  • In a separate beaker, prepare a solution of ethylamine by adding the 70% aqueous solution (21.5 g, 0.477 mol, 1.5 equivalents) to methanol (50 mL).

  • Transfer the ethylamine solution to the dropping funnel and add it dropwise to the stirred veratraldehyde solution over 30 minutes.

    • Rationale: A slight excess of the amine is used to drive the equilibrium towards imine formation. The dropwise addition helps to control any mild exotherm.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the imine intermediate. The solution will typically turn a pale yellow color.

Part B: In-situ Reduction
  • Cool the reaction flask to 0-5 °C using an ice-water bath.

    • Rationale: The reduction of the imine by sodium borohydride is an exothermic process. Cooling the reaction prevents overheating, which could lead to side reactions and reduced yield.[1]

  • In a separate flask, prepare a slurry of sodium borohydride (17.1 g, 0.452 mol, 1.5 equivalents) in methanol (150 mL).

    • Scientist's Note: NaBH₄ reacts slowly with methanol to produce hydrogen gas. Prepare this slurry immediately before use. Ensure adequate ventilation.

  • Add the sodium borohydride slurry to the imine solution in portions over 45-60 minutes, carefully monitoring the internal temperature to keep it below 15 °C.

    • Rationale: Portion-wise addition is crucial for controlling the reaction rate and temperature. Sodium borohydride is a versatile and selective reducing agent that efficiently reduces imines to amines without affecting the aromatic ring.[1][2][3]

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours to ensure the reduction is complete.

Part C: Work-up and Extraction
  • Carefully quench the reaction by slowly adding 1 M HCl (approx. 100 mL) until the pH is ~1-2. This will neutralize excess NaBH₄ and hydrolyze borate esters. Vigorous hydrogen evolution will be observed.

    • Safety Precaution: Perform this step in a well-ventilated fume hood. The addition should be slow and controlled.

  • Concentrate the mixture using a rotary evaporator to remove the majority of the methanol.

  • To the remaining aqueous residue, add dichloromethane (DCM, 200 mL) and basify the solution by slowly adding 2 M NaOH until the pH is >12.

    • Rationale: The product is an amine, which is protonated and water-soluble under acidic conditions. Basification deprotonates the amine, rendering it soluble in the organic solvent (DCM) for extraction.

  • Transfer the mixture to a 1 L separatory funnel. Shake vigorously and allow the layers to separate.

  • Collect the lower organic (DCM) layer. Extract the aqueous layer two more times with DCM (2 x 100 mL).

  • Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-ethylveratrylamine as a pale yellow oil.

Part D: Purification
  • Assemble a vacuum distillation apparatus.

  • Transfer the crude oil to the distillation flask.

  • Distill the product under reduced pressure. The pure N-ethylveratrylamine is collected as a colorless to pale yellow liquid.

    • Expected Boiling Point: 118-122 °C at 2 mmHg.

    • Rationale: For this scale, vacuum distillation is the most efficient method for obtaining high-purity material, effectively removing non-volatile impurities and any remaining starting materials.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques. The expected data are summarized below.

TestSpecification
Appearance Colorless to pale yellow liquid
Purity (by GC) ≥98%
¹H NMR (400 MHz, CDCl₃)δ 7.00-6.75 (m, 3H, Ar-H), 3.87 (s, 6H, 2x -OCH₃), 3.75 (s, 2H, Ar-CH₂), 2.68 (q, J=7.1 Hz, 2H, -CH₂CH₃), 1.15 (t, J=7.1 Hz, 3H, -CH₂CH₃)
¹³C NMR (101 MHz, CDCl₃)δ 149.0, 147.8, 132.5, 120.8, 111.9, 111.1, 55.9, 55.8, 54.0, 44.2, 15.4
Mass Spec (EI) m/z (%): 195 (M+, 25), 180 (100), 151 (30)
FT-IR (neat, cm⁻¹)3330 (N-H stretch), 2965, 2835 (C-H stretch), 1590, 1515 (C=C aromatic), 1260, 1030 (C-O stretch)

Process Safety Considerations

  • Ethylamine: Corrosive and flammable. Handle in a well-ventilated fume hood.

  • Sodium Borohydride: Reacts with water and alcohols to produce flammable hydrogen gas. Avoid contact with acid.

  • Dichloromethane: A suspected carcinogen. Use appropriate PPE, including gloves and safety glasses, and handle only in a fume hood.

  • Quenching: The quenching of NaBH₄ with acid is highly exothermic and produces large volumes of hydrogen gas. Perform this step slowly and behind a safety shield.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete imine formation.2. Insufficient reducing agent.3. Product loss during work-up (incomplete extraction).1. Increase reaction time for imine formation to 2 hours.2. Ensure NaBH₄ is fresh and used in appropriate excess.3. Perform an additional extraction with DCM. Ensure aqueous layer is sufficiently basic (pH > 12) before extraction.
Product is Dark/Discolored Overheating during reduction or distillation.Maintain strict temperature control during NaBH₄ addition. Ensure a stable vacuum is achieved before heating for distillation to keep the pot temperature as low as possible.
Impure Product (by NMR/GC) 1. Presence of unreacted veratraldehyde.2. Presence of veratryl alcohol (from reduction of aldehyde).1. Indicates incomplete imine formation or insufficient ethylamine. Can be removed by careful distillation.2. Indicates NaBH₄ was added too quickly or before imine formation was complete. A bisulfite wash of the crude organic phase can help remove aldehyde contamination before distillation.

Conclusion

This application note details a scalable, efficient, and reliable one-pot synthesis of N-ethylveratrylamine. By employing a direct reductive amination strategy, this protocol minimizes operational complexity and provides the target compound in high yield and purity. The detailed procedural steps, rationale, and troubleshooting guide serve as a valuable resource for researchers requiring this key intermediate for pharmaceutical development and medicinal chemistry programs.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Lumen Learning. (n.d.). Preparation of Amines. Organic Chemistry II. [Link]

  • Wikipedia. (n.d.). Sodium borohydride. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability & Storage of N-ethyl-3,4-dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2024-NEV-01 Last Updated: October 26, 2023 Applicable Compound: N-ethyl-3,4-dimethoxybenzylamine (Free Base) Synonyms: N-Ethylveratrylamine

Introduction

Welcome to the Technical Support Center. This guide addresses a frequent inquiry regarding the storage instability of N-ethyl-3,4-dimethoxybenzylamine .

As a secondary benzylamine with an electron-rich aromatic ring (veratryl group), this molecule presents a dual-threat stability profile: it is susceptible to oxidative deamination (yellowing/browning) and carbamate formation (white precipitation) upon exposure to atmospheric CO₂.

This guide provides the mechanistic "why" and the procedural "how" to maintain >98% purity over extended storage periods.

Module 1: The Degradation Mechanism

To prevent degradation, one must understand the enemy. The instability of N-ethyl-3,4-dimethoxybenzylamine is driven by the specific electronic properties of the 3,4-dimethoxybenzyl group.

The Benzylic Weakness (Oxidative Deamination)

The primary degradation pathway is radical autoxidation at the benzylic carbon (the -CH₂- bridge between the ring and the nitrogen).

  • Causality: The two methoxy groups at positions 3 and 4 are electron-donating groups (EDGs). They push electron density into the benzene ring, which stabilizes the benzylic radical intermediate formed after hydrogen abstraction.

  • The Chain Reaction:

    • Initiation: Trace radical initiators or light abstract a benzylic proton.

    • Propagation: The resulting radical reacts with atmospheric O₂ to form a hydroperoxide.

    • Decomposition: The hydroperoxide eliminates water to form an imine (Schiff base).

    • Hydrolysis: Moisture hydrolyzes the imine into 3,4-dimethoxybenzaldehyde (Veratraldehyde) and ethylamine .

The "False" Oxidation (Carbamate Formation)

Users often report a "white crust" forming on the cap or surface. This is not oxidation .[1]

  • Mechanism: Secondary amines are nucleophiles that react reversibly with atmospheric Carbon Dioxide (CO₂) to form carbamates (ammonium salts).

  • Symptom: White solid precipitating in the neat liquid.

Visualization: The Oxidation Pathway

OxidationPathway Amine N-ethyl-3,4- dimethoxybenzylamine Radical Benzylic Radical (Stabilized by OMe) Amine->Radical -H• (Light/Air) Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 Imine Imine (Schiff Base) Peroxide->Imine -H2O Aldehyde 3,4-Dimethoxy- benzaldehyde Imine->Aldehyde +H2O (Hydrolysis) Ethylamine Ethylamine (Volatile) Imine->Ethylamine +H2O

Figure 1: The oxidative deamination pathway. Note that the final hydrolysis step requires moisture, emphasizing the need for desiccated storage.

Module 2: Storage Protocol (SOP)

Objective: Maintain purity >98% for 12+ months.

The "Golden Standard" Protocol
ParameterSpecificationScientific Rationale
Container Amber Glass with Teflon (PTFE) lined cap.Amber glass blocks UV light (radical initiator). PTFE prevents plasticizer leaching and ensures a gas-tight seal.
Atmosphere Argon (preferred) or Nitrogen.Argon is heavier than air, creating a "blanket" over the liquid surface. Nitrogen is acceptable but requires more vigorous flushing.
Temperature -20°C (Freezer).Arrhenius equation dictates that lower temperatures exponentially slow the rate of radical propagation.
State Hydrochloride Salt (Recommended) The free base is unstable. Converting to the HCl salt protonates the nitrogen, shutting down CO₂ absorption and significantly reducing oxidation potential.
Step-by-Step: Inert Gas Overlay (For Free Base)

If you must store the compound as a free base liquid :

  • Prepare the Source: Connect a needle to a source of dry Argon (2-5 psi).

  • Purge the Headspace: Insert the needle into the storage vial. Do not bubble through the liquid (this can evaporate the volatile amine or introduce moisture if the gas isn't dry).

  • Flush: Hold the needle tip ~1 cm above the liquid surface for 30–60 seconds to displace air.

  • Seal: While the gas is still flowing, tightly cap the vial. Wrap the cap junction with Parafilm to prevent gas exchange during freezer contraction/expansion cycles.

Module 3: Troubleshooting & FAQs

Q1: My clear liquid has turned yellow/orange. Is it ruined?

  • Diagnosis: This indicates early-stage oxidation (imine formation) or trace quinone formation.

  • Solution: Check purity via TLC or LC-MS. If purity is >95%, it is likely usable for crude reactions. If high purity is required, purify via Acid-Base Extraction (see Module 4).

Q2: There is a white solid crust on the rim of the bottle.

  • Diagnosis: This is likely the carbamate salt formed from reaction with CO₂ in the air.

  • Solution: This is reversible. Dissolve the material in an organic solvent (DCM) and wash with basic water (NaOH) to revert the carbamate back to the free amine.

Q3: Can I store it in a plastic falcon tube?

  • Answer: No. Polystyrene and polypropylene are permeable to oxygen over time. Additionally, amines can leach plasticizers from certain polymers, contaminating your sample. Always use glass.

Q4: I smell almonds or vanilla when I open the bottle.

  • Diagnosis: Distinctive sweet smells indicate the presence of benzaldehydes (specifically 3,4-dimethoxybenzaldehyde). This confirms oxidative cleavage has occurred.[2]

  • Action: Purification is required.[3][4][5]

Module 4: Recovery & Quality Control

Decision Tree: Is my sample safe to use?

DecisionTree Start Inspect Sample Color Color Check Start->Color Clear Clear/Colorless Color->Clear No Change Yellow Yellow/Orange Color->Yellow Oxidation Solid White Precipitate Color->Solid Carbamate Action1 Use Immediately Clear->Action1 CheckNMR Run H-NMR Yellow->CheckNMR Purify Acid-Base Extraction Solid->Purify Reversible AldehydePeak Aldehyde Peak? (9.5-10 ppm) CheckNMR->AldehydePeak AldehydePeak->Purify <10% Impurity Discard Discard if >10% Degradation AldehydePeak->Discard >10% Impurity

Figure 2: Workflow for assessing sample integrity before experimental use.

Protocol: Acid-Base Purification (Rescue)

If oxidation is suspected (but <10%), use this method to remove neutral impurities (aldehydes/imines).

  • Dissolve: Dissolve the impure amine in Dichloromethane (DCM).

  • Acidify: Extract with 1M HCl. The amine moves to the aqueous layer (as the ammonium salt); neutral oxidation products (aldehydes) remain in the DCM.

  • Wash: Wash the aqueous layer 2x with fresh DCM to remove trapped organics.

  • Basify: Basify the aqueous layer to pH >12 using NaOH pellets or 6M NaOH solution. The amine will oil out.

  • Extract: Extract the now-free amine back into DCM (3x).

  • Dry: Dry over Na₂SO₄, filter, and concentrate in vacuo.

References

  • Mechanism of Amine Oxidation : Wei, Y., et al. (2021). Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines. ACS Omega.[4][6] Link

  • Safety & Handling : Fisher Scientific. (2021).[7][8] Safety Data Sheet: 3,4-Dimethoxybenzylamine. Link

  • General Stability of Benzylic Amines : Shukla, R., et al. (2011). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Link

  • Derivatization Applications : Ishida, J., et al. (1991). Spectrofluorimetric determination of 5-hydroxyindoles with benzylamine or 3,4-dimethoxybenzylamine. The Analyst. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of N-ethyl-3,4-dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis Guide: 1H NMR Spectrum of N-Ethyl-3,4-dimethoxybenzylamine

Executive Summary & Compound Significance

N-Ethyl-3,4-dimethoxybenzylamine (also known as N-ethylveratrylamine) is a critical secondary amine intermediate in the synthesis of isoquinoline alkaloids and phenethylamine-based pharmaceuticals. Its structural integrity is defined by the electron-rich veratryl (3,4-dimethoxyphenyl) moiety coupled with an N-ethyl side chain.

This guide provides a definitive 1H NMR analysis, comparing the product against its synthetic precursors (3,4-dimethoxybenzaldehyde) and offering practical insights into solvent selection (CDCl₃ vs. DMSO-d₆) for process verification.

Structural Analysis & Assignment Strategy

Before interpreting the spectrum, we must theoretically segment the molecule to predict signal environments.

  • Aromatic Region: The 1,3,4-substitution pattern results in an ABX or AMX spin system. Expect three distinct aromatic signals.

  • Methoxy Groups: Two chemically non-equivalent but magnetically similar methoxy groups. Expect two closely spaced singlets or one overlapping signal.

  • Benzylic Position: The methylene bridge (

    
    ) is significantly deshielded by the aromatic ring and the nitrogen.
    
  • Ethyl Group: A classic triplet-quartet system (

    
    ).
    
Visualization: Structural Assignment Map

NMR_Assignment Structure N-Ethyl-3,4-dimethoxybenzylamine ArH Aromatic Protons (H2, H5, H6) 6.7 - 6.9 ppm Structure->ArH OMe Methoxy Protons (-OCH3) 3.85 - 3.88 ppm Structure->OMe BenzCH2 Benzylic CH2 (Ar-CH2-N) ~3.72 ppm Structure->BenzCH2 EthylCH2 Ethyl CH2 (N-CH2-CH3) ~2.68 ppm Structure->EthylCH2 EthylCH3 Ethyl CH3 (N-CH2-CH3) ~1.12 ppm Structure->EthylCH3

Figure 1: Structural segmentation for NMR signal assignment.

Experimental Protocol

To ensure reproducibility, the following acquisition parameters are recommended.

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H zg30 (30° pulse angle).

  • Relaxation Delay (D1): 1.0 - 2.0 seconds (sufficient for small molecules).

  • Scans: 16 - 32 scans.

Detailed Spectral Analysis (CDCl₃)

The following data represents the Free Base form of the compound. Note that salt forms (e.g., Hydrochloride) will exhibit significant chemical shift variations, particularly at the benzylic and nitrogen-adjacent positions.

Table 1: Chemical Shift Assignment (Free Base in CDCl₃)
PositionTypeShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Notes
Aromatic Ar-H6.88Doublet (d)1H~2.0H2 (Meta coupling)
Aromatic Ar-H6.83Doublet of Doublets (dd)1H8.0, 2.0H6 (Ortho/Meta)
Aromatic Ar-H6.80Doublet (d)1H8.0H5 (Ortho coupling)
Methoxy -OCH₃3.88Singlet (s)3H-3-OMe
Methoxy -OCH₃3.86Singlet (s)3H-4-OMe
Benzylic Ar-CH₂-N3.72Singlet (s)2H-Sharp singlet in free base
Ethyl N-CH₂-2.68Quartet (q)2H7.1Coupled to terminal methyl
Amine -NH-~1.60Broad Singlet (br s)1H-Exchangeable; shift varies
Ethyl -CH₃1.12Triplet (t)3H7.1Terminal methyl group

Analyst Note: The aromatic region often appears as a tight cluster between 6.80–6.90 ppm. At lower fields (300 MHz), H2, H5, and H6 may overlap significantly.

Comparative Analysis: Synthesis Verification

In a process setting, this compound is typically synthesized via the Reductive Amination of 3,4-dimethoxybenzaldehyde with ethylamine. Monitoring this reaction requires tracking specific diagnostic peaks.

Table 2: Process Control – Precursor vs. Product
ComponentDiagnostic SignalShift (ppm)Status in Product Spectrum
Precursor (Aldehyde) Aldehyde Proton (-CHO)9.85 Must be Absent (100% Conversion)
Intermediate (Imine) Imine Proton (-CH=N-)8.15 - 8.25 Must be Absent (Complete Reduction)
Product (Amine) Benzylic Methylene (-CH₂-N)3.72 New Signal (Distinct from OMe)
Product (Amine) Ethyl Quartet (-CH₂-CH₃)2.68 New Signal
Visualization: Synthesis Monitoring Pathway

Synthesis_Monitor Start Start: 3,4-Dimethoxybenzaldehyde Diagnostic: Singlet @ 9.85 ppm Step1 Intermediate: N-Ethyl Imine Diagnostic: Singlet @ 8.20 ppm Start->Step1 + Ethylamine End Product: N-Ethyl-3,4-dimethoxybenzylamine Diagnostic: Quartet @ 2.68 ppm Singlet @ 3.72 ppm Step1->End + NaBH4 (Reduction)

Figure 2: NMR markers for monitoring the reductive amination workflow.

Solvent Comparison: CDCl₃ vs. DMSO-d₆

While CDCl₃ is standard for the free base, DMSO-d₆ is frequently used if the compound is isolated as a Hydrochloride (HCl) salt or if solubility is an issue.

Critical Differences in DMSO-d₆ (HCl Salt Form):
  • Ammonium Proton (-NH₂⁺-): In the salt form, the amine proton becomes visible as a broad signal typically between 8.5 - 9.5 ppm .

  • Benzylic Coupling: The benzylic CH₂ (normally a singlet at 3.72 ppm) may appear as a broad doublet or quartet due to coupling with the charged NH₂⁺ protons if exchange is slow.

  • Deshielding: The benzylic CH₂ signal will shift downfield to approximately 4.0 - 4.1 ppm due to the positive charge on the nitrogen.

  • Water Peak: DMSO-d₆ often contains a water peak at 3.33 ppm , which can obscure the methoxy or benzylic signals if the sample is wet.

Recommendation: For routine purity checks, convert a small aliquot to the free base (using NaHCO₃ workup) and run in CDCl₃ to obtain the sharp, simplified spectrum described in Table 1.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 32953 (Analogs). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Mattson, R. J., et al. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link]

  • PubChem Database. N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride (CAS 40171-95-7). National Center for Biotechnology Information. [Link]

Sources

characteristic FTIR Peaks of N-Ethylveratrylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characteristic Fourier Transform Infrared (FTIR) spectral features of N-ethylveratrylamine hydrochloride (chemically defined here as N-ethyl-3,4-dimethoxyphenethylamine hydrochloride or its benzyl analog, depending on specific synthesis, but functionally identical in key spectral regions). It focuses on distinguishing this compound from its free base form and related primary amine impurities, a critical step in pharmaceutical process control.

Executive Summary & Chemical Context

N-ethylveratrylamine Hydrochloride is a secondary amine salt intermediate often utilized in the synthesis of isoquinoline alkaloids and antispasmodic agents (e.g., Mebeverine analogs, Verapamil precursors). In drug development, verifying the formation of the hydrochloride salt and ensuring the absence of the primary amine precursor is a critical quality attribute (CQA).

This guide compares the FTIR profile of the HCl salt against:

  • The Free Base: To verify complete salt formation.

  • Primary Amine Precursors: To detect incomplete alkylation impurities.

Chemical Structure Reference
  • Target: N-ethyl-3,4-dimethoxyphenethylamine HCl (Secondary Amine Salt)

  • Key Functional Groups:

    • Ammonium Cation (

      
      ):  Broad, complex absorption.
      
    • Veratryl Group (3,4-dimethoxyphenyl): Distinct ether and aromatic ring bands.[1]

    • Ethyl Side Chain: Aliphatic C-H stretching.

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended.

Sample Preparation Protocol
  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid ID; KBr Pellet is preferred for high-resolution fingerprinting.[1]

  • Hygroscopicity Warning: Amine hydrochlorides are often hygroscopic.

    • ATR: Ensure the crystal (Diamond/ZnSe) is dry. Apply constant pressure (approx. 80-100 N).[1]

    • KBr: Dry KBr powder at 110°C prior to use. Grind sample:KBr in a 1:100 ratio.

Data Acquisition Parameters
  • Spectral Range: 4000 – 600 cm⁻¹

  • Resolution: 4 cm⁻¹[2]

  • Scans: 32 (Screening) or 64 (Final QC)

  • Apodization: Blackman-Harris 3-term[1]

Characteristic Peak Assignments

The spectrum of N-ethylveratrylamine HCl is dominated by the interaction between the veratryl ether moieties and the charged ammonium center.

Table 1: Primary Diagnostic Peaks (HCl Salt)
Frequency (cm⁻¹)IntensityFunctional Group AssignmentDiagnostic Value
2700 – 3000 Strong, BroadN-H⁺ Stretching (Amine Salt)Primary ID. Overlaps with C-H stretches.[1][3] The "ammonium band" broadness distinguishes it from the free base.
2400 – 2600 Medium, BroadAmine Salt Combination Bands Confirmation. A series of weak overtone bands often seen in amine hydrochlorides (Fermi resonance).
1590 & 1515 Strong, SharpC=C Aromatic Ring Stretch Veratryl ID. Characteristic doublet for 1,2,4-trisubstituted benzene rings.[1]
1260 & 1230 Very StrongC-O-C Asymmetric Stretch Methoxy Group. The "Veratryl" signature. Often splits into a doublet.
1025 StrongC-O-C Symmetric Stretch Methoxy Group. Confirms the presence of the ether linkage.
1580 – 1600 MediumN-H⁺ Bending Salt ID. Distinguishes salt from free base (which lacks this band).
800 – 850 MediumC-H Out-of-Plane Bending Substitution Pattern. Confirms 1,2,4-trisubstitution (3,4-dimethoxy pattern).[1]

Comparative Analysis: Performance vs. Alternatives

Comparison A: HCl Salt vs. Free Base

This comparison is vital for monitoring the neutralization or salt formation steps in production.

FeatureN-Ethylveratrylamine HCl N-Ethylveratrylamine Free Base Process Implication
3300-3400 cm⁻¹ Absent (or buried)Single Sharp Peak (νN-H)Disappearance of the sharp 3300 band indicates conversion to salt.[1]
2700-3000 cm⁻¹ Broad, ragged band Sharp C-H bands only Broadening confirms protonation of the nitrogen.
~1600 cm⁻¹ N-H⁺ Bending present Absent (Only C=C ring modes)Appearance of bending mode confirms salt lattice formation.
Comparison B: Secondary vs. Primary Amine (Impurity)

Distinguishing the target (N-ethyl) from the starting material (Veratrylamine/Homoveratrylamine).

FeatureSecondary Amine (Target)Primary Amine (Impurity)Diagnostic Logic
N-H Stretch (Free Base) Single band (~3300 cm⁻¹)Doublet (~3380 & 3300 cm⁻¹)Asymmetric/Symmetric stretch doublet indicates primary amine.[1][4]
N-H Bend Weak/Medium (~1580 cm⁻¹)Strong Scissoring (~1600 cm⁻¹)Primary amines show a stronger, distinct scissoring vibration.
C-N Stretch ~1180 cm⁻¹~1080 cm⁻¹Subtle shift; less reliable than N-H region.

Visualizations

Diagram 1: Analytical Decision Tree for Identification

This logic flow guides the researcher in interpreting the spectrum.

FTIR_Decision_Tree Start Unknown Sample Spectrum Check_NH Check 3300-3500 cm⁻¹ Region Start->Check_NH Sharp_Peak Sharp Single/Double Peak? Check_NH->Sharp_Peak Yes Broad_Band Broad Band (2700-3000)? Check_NH->Broad_Band No (Ragged absorption) Free_Base Free Base Form (Neutral Amine) Sharp_Peak->Free_Base Salt_Form Hydrochloride Salt (Protonated) Broad_Band->Salt_Form Check_Fingerprint Check 1500-1600 cm⁻¹ Salt_Form->Check_Fingerprint Veratryl_Confirm Peaks at 1515 & 1590? (Aromatic C=C) Check_Fingerprint->Veratryl_Confirm Identity_Confirmed ID: N-Ethylveratrylamine HCl Veratryl_Confirm->Identity_Confirmed Yes Identity_Rejected Check Structure (Not Veratryl) Veratryl_Confirm->Identity_Rejected No

Caption: Logical workflow for distinguishing the HCl salt from the free base and confirming the veratryl substructure.

Diagram 2: Synthesis Monitoring Pathway

Visualizing where FTIR is applied in the synthesis workflow.

Synthesis_Workflow Precursor Veratrylamine (Primary Amine) Reaction Reductive Alkylation (+ Acetaldehyde/Ethyl halide) Precursor->Reaction Crude Crude Secondary Amine (Free Base) Reaction->Crude FTIR_1 FTIR Check 1: Disappearance of NH2 doublet Reaction->FTIR_1 In-process Salt_Formation HCl Addition (Crystallization) Crude->Salt_Formation Final_Product N-Ethylveratrylamine HCl Salt_Formation->Final_Product FTIR_2 FTIR Check 2: Broad NH+ Band Appearance Salt_Formation->FTIR_2 QC Release

Caption: Process control points where FTIR validates the conversion from primary to secondary amine and subsequent salt formation.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Amine Hydrochlorides. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for functional group assignment: Amine Salts & Aromatic Ethers).

  • PubChem. 3,4-Dimethoxyphenethylamine Hydrochloride (Homoveratrylamine).[1] CID 14141. Available at: [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd, 2000. (Reference for primary vs secondary amine salt shifts).

Sources

A Comparative Guide to the Reactivity of N-ethylveratrylamine and Veratrylamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the choice between a primary and a secondary amine is a critical decision point that dictates reaction pathways, product outcomes, and overall efficiency. This guide provides an in-depth comparison of the reactivity of veratrylamine, a primary amine, and its secondary amine counterpart, N-ethylveratrylamine. We will dissect the electronic and steric factors governing their behavior and provide supporting experimental protocols to illustrate these differences in a practical context.

Introduction to the Analogs: Structure and Core Properties

Veratrylamine (3,4-dimethoxybenzylamine) and N-ethylveratrylamine are structurally similar, with the core difference being the substitution on the nitrogen atom. Veratrylamine is a primary amine, featuring a nitrogen atom bonded to the veratryl group and two hydrogen atoms.[1][2] In contrast, N-ethylveratrylamine is a secondary amine, with one hydrogen atom replaced by an ethyl group.[2] This seemingly minor alteration has profound implications for the amine's reactivity, nucleophilicity, and basicity.

PropertyVeratrylamineN-ethylveratrylamine
Structure 3,4-(CH₃O)₂C₆H₃CH₂NH₂3,4-(CH₃O)₂C₆H₃CH₂NH(CH₂CH₃)
CAS Number 5763-61-1[1]38327-01-8
Molecular Formula C₉H₁₃NO₂[3]C₁₁H₁₇NO₂
Molecular Weight 167.21 g/mol [4]195.26 g/mol
Appearance Clear light yellow liquid[3]Colorless to pale yellow liquid (Predicted)
Boiling Point 281-284 °C[4]~295-300 °C (Estimated)
Predicted pKa 9.28 ± 0.10[4]~10.7 (Estimated based on similar secondary amines)[5]

The Decisive Factors: Steric Hindrance vs. Inductive Effect

The difference in reactivity between these two molecules is primarily governed by the interplay of two opposing factors: the electron-donating inductive effect of the ethyl group and the increased steric hindrance around the nitrogen atom.

  • Inductive Effect (+I): Alkyl groups, like the ethyl group on N-ethylveratrylamine, are electron-donating.[6] They push electron density towards the nitrogen atom, making its lone pair of electrons more available to react with electrophiles or to accept a proton.[7][8] This effect, in isolation, would suggest that N-ethylveratrylamine is both a stronger base and a more potent nucleophile than veratrylamine.[9]

  • Steric Hindrance: The ethyl group is significantly larger than a hydrogen atom. This bulkiness physically obstructs the path for incoming reactants (electrophiles) to access the nitrogen's lone pair.[10] This steric hindrance can slow down or even prevent reactions, particularly with bulky electrophiles.[11][12] While basicity (reaction with a small proton) is less affected, nucleophilicity (reaction with a larger electrophile) is highly sensitive to steric bulk.[13]

G cluster_veratrylamine Veratrylamine (Primary Amine) cluster_n_ethylveratrylamine N-ethylveratrylamine (Secondary Amine) V_N Nitrogen (N) V_H1 Hydrogen (H) V_N->V_H1 V_H2 Hydrogen (H) V_N->V_H2 V_R Veratryl Group (R) V_N->V_R V_LP Accessible Lone Pair V_LP->V_N Minimal Steric Hindrance NE_LP Less Accessible Lone Pair NE_N Nitrogen (N) NE_H Hydrogen (H) NE_N->NE_H NE_Et Ethyl Group (+I Effect) NE_N->NE_Et NE_R Veratryl Group (R) NE_N->NE_R NE_Et->NE_N Inductive Donation NE_LP->NE_N Increased Steric Hindrance

Caption: Competing electronic and steric effects in veratrylamine vs. N-ethylveratrylamine.

Comparative Reactivity in Key Synthetic Transformations

The balance between the inductive effect and steric hindrance leads to distinct outcomes in common organic reactions.

Acylation: A Test of Nucleophilicity and Steric Access

In acylation reactions, such as the reaction with acetyl chloride, the primary amine (veratrylamine) is generally more reactive. Although the secondary amine is electronically richer, the steric hindrance from the ethyl group impedes its approach to the electrophilic carbonyl carbon.

  • Veratrylamine: Reacts readily to form a stable secondary amide, N-veratrylacetamide.

  • N-ethylveratrylamine: Reacts more slowly to form a tertiary amide, N-ethyl-N-veratrylacetamide. The reaction may require more forcing conditions (e.g., higher temperature or a catalyst) to achieve comparable yields.[14]

ReactantProductRelative RateKey Factor
VeratrylamineSecondary AmideFasterLow steric hindrance
N-ethylveratrylamineTertiary AmideSlowerHigh steric hindrance
Reaction with Aldehydes: Divergent Product Pathways

The reaction with aldehydes provides a clear distinction in the type of product formed.

  • Veratrylamine (Primary Amine): Undergoes condensation with an aldehyde (e.g., benzaldehyde) to form a stable Schiff base (an imine). This is a reversible reaction often driven to completion by the removal of water.

  • N-ethylveratrylamine (Secondary Amine): Reacts with an aldehyde to form an unstable iminium ion. If the aldehyde possesses α-hydrogens, this intermediate is typically deprotonated by a base to yield an enamine. The inability to form a stable neutral imine is a hallmark of secondary amines.

G cluster_primary Veratrylamine (Primary) cluster_secondary N-ethylveratrylamine (Secondary) P_Amine R-CH₂-NH₂ P_Product Imine (Schiff Base) R-CH₂-N=CHR' P_Amine->P_Product + Aldehyde Aldehyde1 R'-CHO S_Amine R-CH₂-NH(Et) S_Product Iminium Ion -> Enamine S_Amine->S_Product + Aldehyde Aldehyde2 R'-CHO

Caption: Divergent reaction pathways of primary and secondary amines with aldehydes.

Reaction with Nitrous Acid: A Classic Diagnostic Test

The reaction with nitrous acid (HNO₂) is a foundational method for distinguishing between amine classes.[15]

  • Veratrylamine: Reacts with cold, acidic nitrous acid to form an unstable diazonium salt. This salt readily decomposes, releasing nitrogen gas (N₂) as a visible effervescence.

  • N-ethylveratrylamine: Reacts to form a stable N-nitrosamine, which is often observed as a yellow, oily layer insoluble in the aqueous medium. N-nitrosamines are known carcinogens and should be handled with extreme care.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear and observable differences in reactivity.

Protocol: Competitive Acylation

This experiment directly compares the nucleophilicity of the two amines by having them compete for a limited amount of an acylating agent.

Objective: To demonstrate the higher reactivity of veratrylamine in acylation due to lower steric hindrance.

Methodology:

  • Combine equimolar amounts (e.g., 5 mmol) of veratrylamine and N-ethylveratrylamine in a flask with 20 mL of dichloromethane (DCM) and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (0.8 equivalents, 4 mmol) in 5 mL of DCM dropwise over 15 minutes with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional hour.

  • Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analyze the resulting crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR to determine the relative ratio of N-veratrylacetamide to N-ethyl-N-veratrylacetamide.

Expected Outcome: The product mixture will be significantly enriched in N-veratrylacetamide, demonstrating the faster reaction rate of the primary amine.

G Mix 1. Mix Amines & Base (Veratrylamine + N-ethylveratrylamine + Et₃N in DCM) Cool 2. Cool to 0°C Mix->Cool Add 3. Add Acetyl Chloride (0.8 eq) dropwise Cool->Add Stir 4. Stir (1h at 0°C, 1h at RT) Add->Stir Quench 5. Quench with H₂O & Workup Stir->Quench Analyze 6. Analyze Product Ratio (GC-MS or NMR) Quench->Analyze

Caption: Workflow for the competitive acylation experiment.

Protocol: Synthesis of N-ethylveratrylamine via Reductive Amination

This protocol provides a reliable method for synthesizing the secondary amine from the corresponding primary amine precursor, veratraldehyde. The procedure is adapted from a general method for N-alkylation.[16]

Objective: To prepare N-ethylveratrylamine for use in comparative studies.

Methodology:

  • To a solution of veratraldehyde (3,4-dimethoxybenzaldehyde) (10 mmol) in 20 mL of methanol, add ethylamine (10 mmol, typically as a solution in a solvent like THF or water).

  • Stir the reaction mixture at room temperature for 3-4 hours to facilitate the formation of the intermediate imine.

  • Cool the mixture to 0 °C in an ice bath. Carefully add sodium borohydride (NaBH₄) (5 mmol) in small portions.

  • Allow the mixture to warm to room temperature and stir for an additional 6 hours.

  • Quench the reaction by the slow addition of 10 mL of water.

  • Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic phases, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure. The resulting residue can be purified by silica gel chromatography if necessary.

Conclusion

While N-ethylveratrylamine possesses a more electron-rich nitrogen atom due to the inductive effect of the ethyl group, its reactivity as a nucleophile is often tempered by steric hindrance. Veratrylamine, being less sterically encumbered, typically reacts faster in reactions sensitive to steric bulk, such as acylation. Furthermore, the two amines yield fundamentally different products in reactions with reagents like aldehydes and nitrous acid, a critical consideration for synthetic planning. The choice between these two building blocks is therefore not a matter of which is "more reactive" in an absolute sense, but which possesses the appropriate balance of electronic and steric properties for the desired chemical transformation.

References

  • Techiescientist. Top 10 Differences Between Primary Secondary and Tertiary Amines? (2026). [Link]

  • Fiveable. Steric hindrance Definition - Organic Chemistry II Key.... (2025). [Link]

  • Allen Overseas. Inductive Effect- Characteristics, Types, Examples and Applications. (2024). [Link]

  • Cheméo. Chemical Properties of 3,4-Dimethoxybenzylamine (CAS 5763-61-1). [Link]

  • Oreate AI Blog. Understanding the Differences: Primary vs. Secondary Amines. (2026). [Link]

  • Lumen Learning. Properties of amines | Organic Chemistry II. [Link]

  • Chemistry LibreTexts. 25.10 Relative Basicity of Amines and Other Compounds. (2019). [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. (2018). [Link]

  • Wikipedia. Inductive effect. [Link]

  • OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • Quora. Which one is more reactive, primary, secondary, or tertiary amine? (2019). [Link]

  • ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides.... [Link]

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A Senior Application Scientist's Guide to the Validation of the Melting Point Range for N-ethyl-3,4-dimethoxybenzylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. The melting point of a crystalline solid is a fundamental thermodynamic property, serving as a critical indicator of purity. A sharp, well-defined melting point range typically signifies a high degree of purity, whereas a broad or depressed range often suggests the presence of impurities.

I. Theoretical Framework: The 'Why' Behind the Melting Point

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range. However, the presence of even minor impurities disrupts the crystal lattice, typically resulting in a depression of the freezing point and a broadening of the melting point range. This phenomenon, known as freezing-point depression, is a colligative property and is described by the van't Hoff equation.

From a practical standpoint in a research and development setting, an unexpectedly low or broad melting range for a synthesized batch of N-ethyl-3,4-dimethoxybenzylamine HCl should trigger an investigation into potential impurities. These could include residual solvents, unreacted starting materials, or by-products from the synthesis.

II. Experimental Design for Melting Point Validation

A robust validation of a melting point range is not a single measurement but a confluence of data from multiple analytical techniques. This multi-faceted approach ensures the identity, purity, and thermal behavior of the compound are well-understood.

A. Primary Method: Capillary Melting Point Determination (USP <741>)

The capillary method remains a widely accepted and accessible technique for melting point determination.

Experimental Protocol:

  • Sample Preparation: A small, representative sample of N-ethyl-3,4-dimethoxybenzylamine HCl is finely powdered and dried under vacuum to remove any residual solvents. The dry sample is then packed into a capillary tube to a height of 2-4 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used. The calibration should be verified with certified reference standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample.

  • Measurement:

    • A rapid preliminary scan can be performed to approximate the melting point.

    • For the formal determination, the temperature is ramped at a slower rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the expected melting point.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the last solid particle melts.

    • The measurement is performed in triplicate to ensure reproducibility.

Causality Behind Choices: A slow ramp rate is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading. Triplicate measurements mitigate the risk of random error.

B. Orthogonal Method: Differential Scanning Calorimetry (DSC)

DSC provides more quantitative data on the thermal transitions of a material. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: A calibrated DSC instrument is used. Calibration is performed with an indium standard.

  • Measurement: The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset temperature of this peak is often reported as the melting point.

Data Interpretation: The sharpness of the DSC peak is an excellent indicator of purity. Impurities will lead to a broader, less defined peak. The area under the peak corresponds to the enthalpy of fusion.

Workflow for Melting Point Validation

cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Purity & Identity Confirmation cluster_result Final Validation prep Synthesized Batch of N-ethyl-3,4-dimethoxybenzylamine HCl dry Drying under Vacuum prep->dry powder Fine Powdering dry->powder cap_mp Capillary Melting Point (USP <741>) powder->cap_mp Primary Method dsc Differential Scanning Calorimetry (DSC) powder->dsc Orthogonal Method hplc HPLC Purity (>99.5%) powder->hplc nmr NMR Spectroscopy (Structural Confirmation) powder->nmr ms Mass Spectrometry (Molecular Weight) powder->ms report Validated Melting Point Range Report cap_mp->report dsc->report hplc->report nmr->report ms->report

Caption: Workflow for the comprehensive validation of a melting point range.

III. Purity Confirmation: A Self-Validating System

The melting point range is only meaningful in the context of a well-characterized, pure substance. Therefore, the following analytical techniques must be employed to establish the purity and identity of the N-ethyl-3,4-dimethoxybenzylamine HCl batch under investigation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A validated HPLC method should be used to determine the purity of the sample, which should ideally be >99.5%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule and for identifying any organic impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the target compound.

By coupling the thermal analysis (capillary melting point and DSC) with these spectroscopic and chromatographic techniques, we create a self-validating system. If the HPLC shows high purity and the NMR and MS confirm the structure, then the observed melting point range can be confidently attributed to the N-ethyl-3,4-dimethoxybenzylamine HCl itself.

IV. Comparative Analysis: Contextualizing the Data

Since N-ethyl-3,4-dimethoxybenzylamine HCl is not a widely documented compound, we must look to structurally similar molecules to establish an expected melting point range and to provide context for our findings.

Compound NameStructureReported Melting Point (°C)Rationale for Comparison
N-ethyl-3,4-dimethoxybenzylamine HCl (Hypothetical) 3,4-(CH₃O)₂-C₆H₃-CH₂-NH-CH₂CH₃ · HClTo Be Determined Target Compound
3,4-Dimethoxybenzylamine 3,4-(CH₃O)₂-C₆H₃-CH₂-NH₂185-190 (HCl salt)Parent amine hydrochloride. Provides a close structural analog.
Homoveratrylamine (3,4-Dimethoxyphenethylamine) 3,4-(CH₃O)₂-C₆H₃-CH₂CH₂-NH₂162-164 (HCl salt)Isomeric amine with a different carbon backbone.
Benzylamine Hydrochloride C₆H₅-CH₂-NH₂ · HCl262A simpler, non-methoxylated analog.

Note: The melting points of the hydrochloride salts are presented as they are the relevant comparators.

Based on the data from these related compounds, one could hypothesize that the melting point for N-ethyl-3,4-dimethoxybenzylamine HCl would likely fall within the 180-200 °C range. A significant deviation from this range would warrant further investigation.

V. Conclusion and Best Practices

The validation of a melting point range for a novel or sparsely documented compound like N-ethyl-3,4-dimethoxybenzylamine HCl is a multi-step, rigorous process. It requires more than a simple measurement; it necessitates a holistic analytical approach that combines thermal analysis with definitive purity and identity confirmation. By following the protocols outlined in this guide, researchers can confidently establish a validated melting point range that is scientifically sound and defensible.

Key Takeaways:

  • Purity is Paramount: A melting point is only a reliable indicator for a pure substance. Always confirm purity using orthogonal methods like HPLC.

  • Instrumentation Matters: Use calibrated instruments and certified reference standards.

  • Context is Crucial: Compare your results with structurally similar compounds to gauge the reasonableness of your findings.

  • Documentation is Key: Meticulously document all experimental parameters, including ramp rates, sample preparation, and instrument calibration.

VI. References

  • United States Pharmacopeia (USP). General Chapter <741>: Melting Range or Temperature. [Link]

Safety Operating Guide

[(3,4-Dimethoxyphenyl)methyl](ethyl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Disposal of amine and Related Aromatic Amines

Authored by a Senior Application Scientist

This document provides a comprehensive, step-by-step guide for the proper disposal of amine and structurally related aromatic amine compounds. As these substances are common in research and development, particularly in neuropharmacology and medicinal chemistry, their safe handling and disposal are paramount to ensuring laboratory safety and environmental compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and protocols grounded in established safety standards.

Disclaimer: Specific safety data for amine is not extensively available. Therefore, the following procedures are based on the known hazards of structurally similar compounds, such as substituted phenethylamines and other aromatic amines.[2][3][4] Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to your institution's waste disposal policies.

Hazard Identification and Risk Assessment

amine belongs to the class of substituted aromatic amines. While the toxicological properties of this specific compound have not been fully investigated, related structures like 3,4-Dimethoxyphenethylamine are known to be hazardous.[2][3][4]

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Many amines are corrosive and can cause severe skin burns and eye damage.[3][5]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can cause irritation to the respiratory system.[2][4]

  • Toxicity: Amines can be harmful if swallowed, inhaled, or absorbed through the skin.[3][6] The central nervous system is a potential target for phenethylamine-type compounds.[7]

  • Environmental Hazard: Release into the environment should be avoided as amines can be toxic to aquatic life.

Quantitative and Physical Data Summary

The table below summarizes key data for the related compound 3,4-Dimethoxyphenethylamine (CAS 120-20-7), which can serve as a conservative proxy for risk assessment.

PropertyValueSource
Chemical Formula C10H15NO2[2][8]
Molecular Weight 181.24 g/mol [2][8]
Appearance Yellow viscous liquid[2]
Boiling Point 188 °C @ 15 mmHg[4]
GHS Hazard Classifications Acute Oral Toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Irritation (Category 1), Specific target organ toxicity - single exposure (Category 3)[3]
Incompatibilities Strong oxidizing agents, moisture, air, light[3][4]

Regulatory Framework for Hazardous Waste Disposal

The disposal of amine is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification of hazardous waste under the Resource Conservation and Recovery Act (RCRA), as detailed in 40 CFR Parts 261.3.[4] It is the responsibility of the waste generator (the laboratory) to correctly classify and manage their hazardous waste.[4]

Personal Protective Equipment (PPE) for Safe Handling and Disposal

When handling waste containing amine, the following PPE is mandatory to prevent exposure:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described in OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure that clothing fully covers exposed skin.[2]

  • Respiratory Protection: All handling of waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3]

Step-by-Step Waste Collection and Disposal Protocol

The guiding principle for the disposal of amine is to treat it as hazardous chemical waste.[9][10] Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[11][12]

Protocol for Waste Collection
  • Designate a Waste Container:

    • Select a container made of a compatible material (e.g., glass or polyethylene). The original product container is often a suitable choice.[13]

    • Ensure the container has a secure, tight-fitting lid.

  • Label the Waste Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[14]

    • The label must include:

      • The full chemical name: "Waste amine" and any solvents present.

      • The date accumulation started.[13]

      • The associated hazards (e.g., "Corrosive," "Toxic").

  • Segregate the Waste:

    • Do not mix amine waste with incompatible materials, especially strong oxidizing agents.[3]

    • Keep halogenated and non-halogenated solvent waste streams separate unless your institution's EHS department instructs otherwise.[14]

  • Store the Waste Container:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[15]

    • This area must be at or near the point of generation and under the control of the laboratory personnel.[14]

    • Use secondary containment (e.g., a chemical-resistant tray or tub) for all liquid waste containers to prevent spills from reaching the environment.[12][14]

  • Arrange for Disposal:

    • Once the container is full (do not overfill) or has reached your institution's time limit for storage (often 6 months), contact your Environmental Health and Safety (EHS) office to schedule a pickup.[12][13]

    • Your EHS office will manage the final disposal through a licensed hazardous waste contractor.[10][11]

Disposal of Empty Containers

Empty containers that held amine must also be managed carefully:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[11]

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[12] Subsequent rinsate may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original chemical label.[12][13]

  • Final Disposal: After rinsing and defacing the label, the container can typically be disposed of as regular laboratory glass or plastic waste.[13][15]

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill.

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Proper PPE: Don the appropriate PPE as described in Section 3.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][4] For aliphatic amines, sodium bisulfite can be applied before absorption.[16]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Inform your supervisor and EHS office of the incident.

Major Spill (Outside of a fume hood or a large volume)
  • Evacuate: Immediately evacuate the area.

  • Alert Others: Notify everyone in the vicinity and activate the nearest fire alarm if the spill is large or poses an inhalation hazard.[17]

  • Isolate the Area: Close the doors to the laboratory to confine the vapors.[17]

  • Call for Emergency Assistance: Contact your institution's emergency response team and EHS department from a safe location.

  • Provide Information: Be prepared to provide the chemical name, quantity spilled, and a copy of the SDS to emergency responders.

Visualization of Disposal Workflows

The following diagrams illustrate the decision-making process for the proper disposal and spill response for amine.

DisposalWorkflow start Waste Generation (3,4-Dimethoxyphenyl)methylamine container Select Compatible Hazardous Waste Container start->container labeling Label Container with 'Hazardous Waste', Chemical Name & Date container->labeling segregation Segregate from Incompatible Wastes (e.g., Oxidizers) labeling->segregation storage Store in Secondary Containment in Satellite Accumulation Area segregation->storage full Container Full or Time Limit Reached? storage->full full->storage No pickup Schedule Pickup with EHS/Licensed Contractor full->pickup Yes end Final Disposal by Licensed Facility pickup->end

Caption: Disposal workflow for amine.

SpillResponse spill Spill Occurs assess Assess Spill Size & Location spill->assess minor Minor Spill (Small, Contained) assess->minor Minor major Major Spill (Large, Uncontained) assess->major Major alert_minor Alert Others in Area minor->alert_minor evacuate Evacuate Area major->evacuate ppe Don Appropriate PPE alert_minor->ppe absorb Contain & Absorb with Inert Material ppe->absorb collect Collect Waste in Sealed Container absorb->collect decontaminate Decontaminate Area collect->decontaminate report_minor Report to Supervisor/EHS decontaminate->report_minor alert_major Alert Others & Pull Fire Alarm if Necessary evacuate->alert_major isolate Isolate Area (Close Doors) alert_major->isolate call_emergency Call Emergency Response & EHS from Safe Location isolate->call_emergency

Caption: Spill response procedure for aromatic amines.

References

  • 3,4-Dimethoxyphenethylamine(120-20-7) - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. (2005, October 3).
  • Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety. (n.d.).
  • Substituted phenethylamine - Wikipedia. (n.d.).
  • Update on Chemicals Removal at the Refinery on St. Croix - EPA. (2023, May 26).
  • Proper Disposal of 3,4-Dimethoxyphenol: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem - NIH. (n.d.).
  • Proper Disposal of 3-[(4-Methoxyphenyl)methyl]cyclohexanone: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes by Solid Phase Extraction; NIOSH Method 9109 - CDC. (2011, October 17).
  • CAS 120-20-7: 3,4-Dimethoxyphenethylamine | CymitQuimica. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • 5.4 Chemical Spill Procedures - Environment, Health and Safety. (n.d.).
  • Safety Data Sheet - Key Organics. (2017, December 1).
  • Hazardous Chemical Waste | Research Safety Affairs - uthsc. (2025, September 18).
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.